Nicergoline-d3
Description
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Structure
3D Structure
Properties
Molecular Formula |
C24H26BrN3O3 |
|---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
[(6aR,9R,10aS)-10a-methoxy-7-methyl-4-(trideuteriomethyl)-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1/i1D3 |
InChI Key |
YSEXMKHXIOCEJA-VHTLWHJUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C2C[C@@H]3[C@](C[C@H](CN3C)COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC |
Canonical SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Nicergoline-d3 in Modern Research: A Technical Guide
For Immediate Release
A Deep Dive into the Application of Nicergoline-d3 as a Gold-Standard Internal Standard in Bioanalytical and Pharmacokinetic Studies.
This compound, a deuterated analog of the ergoline derivative Nicergoline, serves a critical and highly specific function within the scientific research community. Its primary application lies in its use as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. This technical guide elucidates the core utility of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its application, supported by detailed experimental protocols and data presentation.
The intrinsic value of this compound is realized in the context of pharmacokinetic and metabolic studies of Nicergoline. Due to its structural near-identity with the parent compound, this compound exhibits virtually identical chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled Nicergoline by mass spectrometry. This makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a cornerstone technique in modern drug metabolism and pharmacokinetics (DMPK) studies. The use of a SIL-IS like this compound is considered the gold standard as it corrects for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantification of Nicergoline and its metabolites in complex biological matrices such as plasma, serum, and urine.
Core Application: Pharmacokinetic Analysis
Nicergoline is rapidly and extensively metabolized in the body, making direct measurement of the parent drug challenging. The primary metabolic pathway involves hydrolysis to 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL), which is subsequently N-demethylated by the polymorphic enzyme CYP2D6 to 10α-methoxy-9,10-dihydrolysergol (MDL).[1][2] Consequently, pharmacokinetic evaluations of Nicergoline often rely on the quantification of its major metabolites, MMDL and MDL.[2] In such studies, this compound serves as the ideal internal standard for the accurate measurement of Nicergoline, while deuterated analogs of the metabolites would be used for their respective quantification.
Table 1: Representative Pharmacokinetic Parameters of Nicergoline Metabolites in Humans
| Parameter | MMDL | MDL | Reference |
| Cmax (nmol/L) | 59 (EMs) / 356 (PMs) | 183 (EMs) / | [2] |
| AUC (nmol·h/L) | 144 (EMs) / 10512 (PMs) | 2627 (EMs) / | [2] |
| tmax (h) | ~1.2 | Not specified | |
| t½ (h) | ~2-4 | Not specified | |
| EMs: Extensive Metabolizers (of debrisoquine, via CYP2D6); PMs: Poor Metabolizers; |
Experimental Protocols
Representative Bioanalytical Method using LC-MS/MS
The following protocol is a representative example of how this compound would be employed in a research setting for the quantification of Nicergoline in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample, add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 2: Exemplary Mass Spectrometry MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Nicergoline | 485.1 | 314.2 |
| This compound | 488.1 | 317.2 |
| MMDL | 301.2 | 221.1 |
| MDL | 287.2 | 221.1 |
| Note: These m/z values are illustrative and should be optimized for the specific instrument used. |
Visualizing Workflows and Pathways
To further clarify the role and context of this compound in research, the following diagrams illustrate a typical experimental workflow and the metabolic and signaling pathways of Nicergoline.
Mechanism of Action and Signaling
While this compound is not used to study the pharmacological effects directly (as it is metabolically and pharmacologically identical to Nicergoline), understanding the parent compound's mechanism is crucial for the research it supports. Nicergoline has a multi-faceted mechanism of action. It is an alpha-1 adrenergic receptor antagonist, which leads to vasodilation and increased blood flow. Additionally, it influences several neurotransmitter systems and intracellular signaling pathways that are relevant to cognitive function. Recent studies have also implicated the PI3K/AKT pathway in its neuroprotective effects.
References
Nicergoline-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role and mechanism of action of nicergoline-d3 as an internal standard in the quantitative analysis of nicergoline. The document details the pharmacological action of nicergoline, the principles of using a deuterated internal standard, and provides a generalized experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
The Pharmacological Landscape of Nicergoline
Nicergoline is a semisynthetic ergot derivative with a multifaceted pharmacological profile, primarily recognized for its cognitive-enhancing and vasodilatory properties.[1] Its mechanism of action involves several key pathways:
-
Alpha-1A Adrenergic Receptor Antagonism: Nicergoline is a potent and selective antagonist of α1A-adrenergic receptors.[1] This action leads to vasodilation, resulting in increased arterial blood flow and improved oxygen and glucose utilization, particularly in the brain.[2]
-
Neurotransmitter Modulation: It enhances cholinergic and catecholaminergic (dopamine and norepinephrine) neurotransmitter function.[1][2] This is achieved by increasing the release of acetylcholine and modulating the turnover of dopamine and noradrenaline in specific brain regions.
-
Metabolic Enhancement: Nicergoline stimulates cerebral metabolism, leading to an increased uptake and utilization of glucose and oxygen by brain cells.
-
Neuroprotection: The compound exhibits neurotrophic and antioxidant properties, which may contribute to its therapeutic effects in neurodegenerative conditions.
-
Signaling Pathway Activation: Recent studies suggest that the therapeutic effects of nicergoline may be mediated through the activation of the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.
Below is a diagram illustrating the key signaling pathways influenced by nicergoline.
Nicergoline undergoes rapid and extensive first-pass metabolism after oral administration. It is primarily hydrolyzed to an active metabolite, 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL), which is further demethylated to another active metabolite, 10α-methoxy-9,10-dihydrolysergol (MDL). The enzyme primarily responsible for this metabolic conversion is Cytochrome P450 2D6 (CYP2D6). Due to this rapid metabolism, pharmacokinetic studies of nicergoline often focus on the quantification of its metabolites, MMDL and MDL, in biological matrices.
The Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is crucial for accurate and precise quantification. An ideal IS is a compound that is structurally and physicochemically similar to the analyte but can be distinguished by the detector. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for this purpose.
The "d3" in this compound signifies that three hydrogen atoms in the nicergoline molecule have been replaced with their heavier isotope, deuterium. This substitution results in a molecule with a higher mass-to-charge ratio (m/z) than the parent nicergoline, allowing it to be differentiated by the mass spectrometer.
Mechanism of Action as an Internal Standard:
The core principle behind using this compound is isotope dilution mass spectrometry . A known amount of this compound is added to the biological sample (e.g., plasma, urine) at the beginning of the sample preparation process. Because this compound is chemically identical to nicergoline, it experiences the same physical and chemical variations throughout the entire analytical procedure, including:
-
Extraction Efficiency: Any loss of analyte during sample extraction will be mirrored by a proportional loss of the internal standard.
-
Matrix Effects: Ion suppression or enhancement in the mass spectrometer's ion source caused by co-eluting matrix components will affect both the analyte and the internal standard to the same extent.
-
Instrumental Variability: Fluctuations in the LC-MS/MS system's performance will impact both compounds equally.
By measuring the ratio of the peak area of the analyte (nicergoline) to the peak area of the internal standard (this compound), these variations can be effectively normalized. This ratio is then used to determine the concentration of nicergoline in the original sample by comparing it to a calibration curve prepared with known concentrations of nicergoline and a constant concentration of this compound.
The following diagram illustrates the typical workflow for a bioanalytical method using an internal standard.
Experimental Protocol: A Generalized LC-MS/MS Method
While a specific, validated method with all parameters for nicergoline and this compound was not available in the public domain at the time of this writing, the following section outlines a generalized experimental protocol based on common practices for similar compounds and the available literature on nicergoline analysis.
Sample Preparation (Protein Precipitation)
-
Aliquoting: Transfer 100 µL of the biological matrix (e.g., human plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a working solution of this compound in a suitable solvent (e.g., methanol) to each sample, except for the blank matrix.
-
Precipitation: Add a precipitating agent, typically 3-4 volumes of cold acetonitrile or methanol, to each tube.
-
Vortexing: Vortex the samples for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to concentrate the analyte.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A gradient elution is typically used, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Parameters
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, and data is acquired in the Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for nicergoline and this compound need to be optimized.
Note: The following m/z values are hypothetical and would require experimental determination.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Nicergoline | [M+H]+ | Fragment 1 | 100-200 | To be optimized |
| Fragment 2 | To be optimized | |||
| This compound | [M+H]+3 | Fragment 1+3 | 100-200 | To be optimized |
| Fragment 2+3 | To be optimized |
The precursor ion for this compound will be 3 Da higher than that of nicergoline. The fragment ions may or may not retain the deuterium labels, depending on the fragmentation pathway.
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy & Precision | The closeness of the determined value to the nominal value (accuracy) and the degree of scatter (precision). | Within ±15% (±20% at the LLOQ) of the nominal value. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%. |
| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Conclusion
This compound serves as an indispensable tool in the accurate and precise quantification of nicergoline in biological matrices. Its mechanism of action as an internal standard relies on the principles of isotope dilution, effectively compensating for various sources of error inherent in the bioanalytical workflow. The development and validation of a robust LC-MS/MS method using this compound are critical for reliable pharmacokinetic and other drug development studies. While a generalized protocol is provided, the specific parameters, particularly the MRM transitions, must be empirically determined and the method fully validated to ensure data of the highest quality and integrity.
References
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Nicergoline-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Nicergoline-d3. It is intended for an audience with a professional background in chemistry and pharmacology, including researchers, scientists, and professionals in drug development. This document details the rationale for isotopic labeling, a plausible synthetic route for this compound, experimental protocols, and methods for its analysis.
Introduction
Nicergoline is a semisynthetic ergot derivative known for its vasodilating properties, primarily acting as an antagonist of the α1A-adrenergic receptor.[1] It is clinically used for the treatment of senile dementia and other vascular disorders by improving cerebral blood flow and enhancing the utilization of oxygen and glucose in the brain.[1] Isotopic labeling of pharmaceuticals, particularly with deuterium, has become a valuable strategy in drug development.[2] The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can alter the pharmacokinetic profile of a drug, often resulting in improved metabolic stability and an extended half-life.[2] This guide focuses on the synthesis of this compound, a deuterated analog of Nicergoline, which can serve as a valuable tool in pharmacokinetic studies and as a potential therapeutic agent with an improved pharmacological profile.
Synthesis of this compound
The synthesis of this compound can be adapted from established synthetic routes for Nicergoline. A plausible and efficient method involves the introduction of the deuterium label at the N-methyl group at position 6 of the ergoline core. This can be achieved by using a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in the final steps of the synthesis.
The overall synthetic strategy can be envisioned as a multi-step process starting from lysergol. The key steps include the methoxylation of the ergoline ring, followed by N-methylation with a deuterated reagent, and finally, esterification to yield this compound.
Proposed Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the synthesis of this compound.
Step 1: Synthesis of 10α-methoxy-lysergol
-
Reaction Setup: In a suitable photochemical reactor, dissolve lysergol in a solution of methanol and concentrated sulfuric acid.
-
Photoreaction: Irradiate the solution with a UV lamp at a controlled temperature (e.g., 0-5°C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding a base (e.g., ammonia solution) to neutralize the acid. Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Step 2: Synthesis of 1-methyl-d3-10α-methoxy-lysergol
-
Reaction Setup: Dissolve the 10α-methoxy-lysergol obtained from the previous step in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).
-
Deprotonation: Add a suitable base (e.g., sodium hydride or potassium hydroxide) and stir the mixture at room temperature to deprotonate the indole nitrogen.
-
Deuteromethylation: Add iodomethane-d3 (CD₃I) dropwise to the reaction mixture and continue stirring until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product using column chromatography to obtain 1-methyl-d3-10α-methoxy-lysergol.
Step 3: Synthesis of this compound (Esterification)
-
Reaction Setup: Dissolve 1-methyl-d3-10α-methoxy-lysergol in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a base (e.g., triethylamine or pyridine).
-
Acylation: Cool the solution in an ice bath and slowly add a solution of 5-bromonicotinoyl chloride in the same solvent.[3]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase successively with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., acetone/water).
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound.
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) (by HPLC) |
| 1 | 10α-methoxy-lysergol | Lysergol | 1:excess | 24-48 | 0-5 | 60-70 | >95 |
| 2 | 1-methyl-d3-10α-methoxy-lysergol | 10α-methoxy-lysergol | 1:1.2 | 2-4 | 25 | 75-85 | >98 |
| 3 | This compound | 1-methyl-d3-10α-methoxy-lysergol | 1:1.1 | 3-5 | 0-25 | 80-90 | >99 |
| Product | Molecular Formula | Calculated Monoisotopic Mass | Observed Mass (m/z) [M+H]⁺ | Isotopic Enrichment (%) |
| This compound | C₂₄H₂₃D₃BrN₃O₃ | 487.13 | 488.14 | >98 |
Analytical Characterization
The successful synthesis and purity of this compound should be confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and intermediates. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffer is typically used.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound and to determine the degree of deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the absence of the N-methyl signal, while ²H NMR will confirm the presence of deuterium at the N-methyl position.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Signaling Pathway of Nicergoline
References
An In-depth Technical Guide to the Physical and Chemical Properties of Nicergoline-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Nicergoline-d3, a deuterated analog of the vasoactive and cognition-enhancing drug, Nicergoline. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and application of Nicergoline and its isotopically labeled variants.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound and Nicergoline
| Property | This compound | Nicergoline | Source(s) |
| Chemical Name | 1,6-Dimethyl-8β-(5-bromonicotinoyloxymethyl)-10α-methoxyergoline-d3 | 1,6-Dimethyl-8β-(5-bromonicotinoyloxymethyl)-10α-methoxyergoline | [2] |
| Molecular Formula | C24H23D3BrN3O3 | C24H26BrN3O3 | [2] |
| Molecular Weight | 487.40 g/mol | 484.39 g/mol | [2] |
| Appearance | White to off-white solid | Fine to granular, white or yellowish powder | [3] |
| Melting Point | Not available | 136-138 °C | |
| Boiling Point | Not available | 594.4 ± 50.0 °C (Predicted) | |
| Density | Not available | 1.3558 (Rough Estimate) | |
| Solubility | Soluble in DMSO (10 mM) | Practically insoluble in water. Soluble in DMSO (22 mg/mL), ethanol (96%), methylene chloride, chloroform, and acetone. | |
| Storage Conditions | 2-8°C, Refrigerator | Keep in dark place, inert atmosphere, store in freezer under -20°C. |
Experimental Protocols
Detailed experimental methodologies are crucial for the consistent and reliable use of this compound in a research setting. The following sections outline protocols for the synthesis, purification, and analysis of Nicergoline, which are directly applicable to its deuterated analog.
Synthesis of Nicergoline
The synthesis of Nicergoline typically involves a multi-step process starting from lysergol. While various patented methods exist, a general synthetic route is described below.
Step 1: Preparation of 10α-methoxy-light lysergol Lysergol is reacted in a methanol-sulfuric acid system under photocatalysis to yield 10α-methoxy-light lysergol.
Step 2: Methylation The 10α-methoxy-light lysergol undergoes methylation using a methylating reagent (e.g., methyl iodide) in an aprotic polar solvent under the influence of a strong alkali to produce 1-methyl-10α-methyl-light lysergol.
Step 3: Acylation The final step involves the acylation of 1-methyl-10α-methyl-light lysergol with 5-bromonicotinoyl halide in an aprotic hydrophobic solvent with a weak alkali as a catalyst to yield Nicergoline. For the synthesis of this compound, a deuterated methylating reagent would be used in Step 2.
Purification: Recrystallization
Following synthesis, Nicergoline is typically purified by recrystallization to remove impurities.
Protocol:
-
The crude Nicergoline product is dissolved in a suitable solvent, such as acetone or ethyl acetate.
-
The solution is heated with stirring until the solid is completely dissolved.
-
The solution is then allowed to cool to room temperature, followed by further cooling in an ice bath or freezer to induce crystallization.
-
The resulting crystals are collected by filtration.
-
The purified Nicergoline crystals are then dried under reduced pressure.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the analysis and quantification of Nicergoline and its related substances.
Table 2: Example HPLC Method for Nicergoline Analysis
| Parameter | Condition | Source(s) |
| Column | C8 or C18 (e.g., LUNA C8, Phenomenex Gemini C18) | |
| Mobile Phase | Acetonitrile and phosphate buffer solution (e.g., 580:420 v/v) or Methanol and phosphate buffer (pH 6) (70:30 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 280 nm or 289 nm | |
| Injection Volume | 20 µL | |
| Retention Time | Approximately 2.212 minutes (Varies with exact conditions) |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is employed for the identification of related substances and impurities in Nicergoline.
Protocol:
-
Chromatographic Separation: Utilize an HPLC method similar to the one described above to separate Nicergoline from its impurities.
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF) is used to determine the accurate mass and elemental composition of the parent ions.
-
Tandem MS (MS/MS): A triple quadrupole or similar instrument is used to fragment the parent ions and elucidate the structure of the related substances.
-
Signaling Pathways and Mechanisms of Action
Nicergoline exerts its therapeutic effects through multiple mechanisms of action, primarily as an antagonist of α1-adrenergic receptors and a modulator of the PI3K/AKT signaling pathway.
Alpha-1 Adrenergic Receptor Antagonism
Nicergoline acts as a potent antagonist at α1-adrenergic receptors, particularly the α1A subtype. This blockade inhibits the vasoconstrictor effects of catecholamines like norepinephrine and epinephrine, leading to vasodilation and increased blood flow, particularly in the brain.
PI3K/AKT Signaling Pathway Modulation
Recent studies have demonstrated that Nicergoline can upregulate the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. By activating this pathway, Nicergoline is thought to exert neuroprotective effects, inhibiting apoptosis (programmed cell death) and promoting neuronal survival.
This guide provides a foundational understanding of the physical and chemical properties of this compound, along with practical experimental protocols and an overview of its primary mechanisms of action. This information is intended to support and facilitate further research and development in the scientific community.
References
An In-depth Technical Guide to the Metabolism of Nicergoline and the Role of Deuterated Analogs in its Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of nicergoline, a semisynthetic ergot derivative utilized in the management of cognitive and cerebrovascular disorders. A critical aspect of studying its pharmacokinetics and metabolism involves the use of stable isotope-labeled internal standards, with a focus on the conceptual role of deuterated analogs like Nicergoline-d3, to ensure analytical accuracy and reliability.
Introduction to Nicergoline
Nicergoline is employed in the treatment of senile dementia and other vascular-related disorders.[1] Its therapeutic effects are attributed to its action as a potent and selective alpha-1A adrenergic receptor antagonist, which leads to vasodilation and an increase in arterial blood flow within the brain.[1][] This enhances the utilization of oxygen and glucose by cerebral cells.[3][4] Beyond its primary vasodilatory action, nicergoline is reported to have neuroprotective, antioxidant, and anti-platelet aggregation properties.
Metabolic Pathways of Nicergoline
Following oral administration, nicergoline is rapidly and extensively absorbed. However, the parent compound is often undetectable in systemic circulation due to a significant first-pass metabolism. The biotransformation of nicergoline occurs primarily through three pathways:
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Ester Hydrolysis: The most significant initial metabolic step is the rapid hydrolysis of the ester bond, leading to the formation of 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL). This is an active metabolite of nicergoline.
-
N-Demethylation: Subsequently, MMDL undergoes N-demethylation at the N-1 position of the ergoline ring, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP2D6. This results in the formation of another major and active metabolite, 10α-methoxy-9,10-dihydrolysergol (MDL). The genetic polymorphism of CYP2D6 can lead to significant inter-individual variability in the metabolic profile of nicergoline.
-
Minor Pathways: Other minor metabolic routes include demethylation at the ergoline nucleus and conjugation of the resulting alcohol metabolites with glucuronic acid.
The primary route of excretion for nicergoline metabolites is via the urine.
Metabolic Pathway Diagram
The Role of this compound and Deuterated Internal Standards
In quantitative bioanalytical methods, such as those used in pharmacokinetic and metabolism studies, an internal standard (IS) is crucial for accuracy and precision. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. For nicergoline and its metabolites, a deuterated analog like this compound would serve this purpose.
Stable isotope-labeled internal standards, such as those containing deuterium (²H or D), ¹³C, or ¹⁵N, are chemically identical to the analyte but have a higher mass. This allows them to be distinguished by a mass spectrometer.
Advantages of using a deuterated internal standard like this compound include:
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Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte in a mass spectrometer, leading to inaccurate quantification. Since a deuterated IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte to the IS, these effects are normalized.
-
Compensation for Variability: A SIL-IS accounts for variations in sample preparation (e.g., extraction recovery), chromatographic retention time, and instrument response.
-
Increased Robustness and Accuracy: The use of a SIL-IS leads to more reliable and reproducible data, which is a regulatory expectation in many jurisdictions for bioanalytical method validation.
While specific literature detailing the synthesis and application of "this compound" is not widely available, the principles of its use are well-established in the field of pharmacokinetics.
Quantitative Pharmacokinetic Data
Pharmacokinetic parameters for nicergoline are typically based on the measurement of its major metabolites, MMDL and MDL, in plasma. The following tables summarize key pharmacokinetic data from studies in healthy volunteers.
Table 1: Pharmacokinetic Parameters of MDL after a Single Oral Dose of Nicergoline
| Parameter | Value (Test Formulation) | Value (Reference Formulation) | Reference |
| Dose | 20 mg | 20 mg | |
| tmax (h) | 3.3 ± 0.9 | 3.2 ± 0.7 | |
| Cmax (µg/L) | 23 ± 6 | 22 ± 6 | |
| t½ (h) | 12.9 ± 4.0 | 12.8 ± 2.4 | |
| AUC₀-t (µg·h/L) | 291 ± 51 | 282 ± 44 | |
| AUC₀-∞ (µg·h/L) | 316 ± 50 | 299 ± 46 |
Table 2: Pharmacokinetic Parameters of MMDL and MDL in Extensive vs. Poor Metabolizers of Debrisoquine (CYP2D6 activity)
| Metabolite | Parameter | Extensive Metabolizers (n=10) | Poor Metabolizers (n=5) | Reference |
| MMDL | Cmax (nmol/L) | 59 (mean) | 356 (mean) | |
| AUC (nmol·h/L) | 144 (mean) | 10512 (mean) | ||
| MDL | Cmax (nmol/L) | 183 (mean) | Below limit of quantitation | |
| AUC (nmol·h/L) | 2627 (mean) | Below limit of quantitation |
Experimental Protocols
The quantification of nicergoline and its metabolites in biological matrices predominantly relies on chromatographic techniques coupled with mass spectrometry.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common method for extracting MDL from human plasma is LLE.
-
To a 500 µL aliquot of plasma, add 20 µL of the internal standard solution.
-
Add 10 mg of sodium fluoride (as an enzyme inhibitor) and 0.2 mL of 5 mol/L sodium hydroxide to alkalinize the sample.
-
Vortex the mixture for 1 minute.
-
Add 2.5 mL of diethyl ether and vortex for 10 minutes to extract the analytes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 70 µL of the mobile phase for analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
An established HPLC method for the determination of MDL in human plasma is as follows:
-
Column: Diamonsil ODS column (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1 mol/L ammonium acetate (15:85, v/v).
-
Detection: UV detection at a wavelength of 224 nm.
-
Internal Standard: Tizanidine hydrochloride can be used as a non-isotopic internal standard.
Analytical Method: HPLC-Atmospheric Pressure Ionization Mass Spectrometry (HPLC-APCI-MS)
For simultaneous determination of nicergoline and its metabolites, a more sensitive and specific method is required.
-
Extraction: Extraction from plasma or urine using chloroform.
-
Column: Reversed-phase ODS column.
-
Detection: Atmospheric pressure ionization mass spectrometry (APCI-MS) operated in the selected-ion monitoring (SIM) mode.
This method allows for detection limits of approximately 2 ng/mL in plasma and 10 ng/mL in urine.
Experimental Workflow Diagram
Conclusion
The metabolism of nicergoline is well-characterized, proceeding primarily through hydrolysis and subsequent CYP2D6-mediated demethylation to form active metabolites MMDL and MDL. Understanding this metabolic pathway and the influence of genetic polymorphisms is crucial for the clinical application of nicergoline. For accurate and reliable quantification of nicergoline and its metabolites in biological matrices, the use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in bioanalytical methodology. This approach effectively mitigates variability from matrix effects and sample processing, ensuring the integrity of pharmacokinetic and metabolic data in research and drug development.
References
An In-Depth Technical Guide to the Mass Spectrum of Nicergoline-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrum of Nicergoline-d3, a deuterated analog of the cerebral vasodilator Nicergoline. This document outlines the expected fragmentation patterns, experimental protocols for its analysis, and the relevant metabolic pathways, offering a comprehensive resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction to Nicergoline and its Deuterated Analog
Nicergoline is a semisynthetic ergot derivative known for its vasodilatory effects, primarily used in the treatment of senile dementia and other vascular disorders.[1] It enhances cerebral blood flow and improves the utilization of oxygen and glucose by brain cells. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification in bioanalytical methods using mass spectrometry. The stable isotope label allows for differentiation from the unlabeled drug, minimizing analytical variability.
The specific deuterated variant addressed in this guide is [(6aR,9R,10aS)-10a-methoxy-4-(trideuteriomethyl)-7-methyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate , where the three deuterium atoms are located on the N-methyl group at position 6 of the ergoline core. This information is critical for interpreting the mass spectrum and its fragments.
Predicted Mass Spectrum and Fragmentation Analysis
Full Scan Mass Spectrum (MS1)
In a full scan mass spectrum, the protonated molecule [M+H]+ is expected to be the most abundant ion.
| Ion | Chemical Formula | Predicted m/z |
| [M+H]+ | [C24H24D3BrN3O3]+ | 487.1428 |
| [M+Na]+ | [C24H23D3BrN3O3Na]+ | 509.1247 |
| [M+K]+ | [C24H23D3BrN3O3K]+ | 525.0987 |
Tandem Mass Spectrum (MS/MS) Fragmentation
The fragmentation of this compound is expected to follow pathways similar to other ergot alkaloids.[2][3] The primary sites of fragmentation are the ester linkage and the ergoline ring system. The presence of the three deuterium atoms on the N6-methyl group will result in a +3 Da mass shift for any fragment containing this group.
Based on the experimental MS/MS data for unlabeled Nicergoline, the following key fragment ions are predicted for this compound:
| Predicted m/z (this compound) | Fragment Name / Description | Chemical Formula of Fragment | Corresponding m/z (unlabeled Nicergoline) |
| 303.1805 | Ergoline core fragment after loss of bromonicotinoyloxymethyl group | [C18H21D3N2O2]+ | 300.1625 |
| 285.1699 | Loss of water from the ergoline core fragment | [C18H19D3N2O]+ | 282.1520 |
| 270.1468 | Loss of methanol from the ergoline core fragment | [C17H18D3N2O]+ | 267.1288 |
| 255.1541 | Further fragmentation of the ergoline core | [C17H19D3N2]+ | 252.1465 |
| 184.0737 | 5-bromonicotinic acid | [C6H5BrNO2]+ | 184.0737 |
Proposed Fragmentation Pathway of this compound
The fragmentation is initiated by the protonation of the molecule, typically on the most basic nitrogen atom. Subsequent collision-induced dissociation (CID) leads to the cleavage of specific bonds.
Caption: Proposed fragmentation pathway of protonated this compound.
Experimental Protocols
The following are generalized protocols for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These should be optimized for the specific instrumentation and matrix used.
Sample Preparation: Protein Precipitation
This is a common method for extracting small molecules from biological matrices like plasma.
-
To 100 µL of plasma sample, add 10 µL of an internal standard working solution (containing this compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS)
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) or Product Ion Scan |
| Precursor Ion (Q1) | 487.1 m/z |
| Product Ions (Q3) | 303.2 m/z, 285.2 m/z, 270.1 m/z |
| Collision Energy | Optimize for the specific instrument (typically 20-40 eV) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Experimental Workflow for this compound Analysis
Caption: A typical workflow for the quantitative analysis of Nicergoline using this compound as an internal standard.
Metabolism of Nicergoline
Understanding the metabolic fate of Nicergoline is essential for interpreting in vivo studies. The primary metabolic pathways involve hydrolysis of the ester bond and N-demethylation.[4]
-
Hydrolysis: The ester linkage is rapidly cleaved to yield 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL).
-
N-demethylation: MMDL is further metabolized by demethylation of the nitrogen at position 1 to form 10α-methoxy-9,10-dihydrolysergol (MDL).
Metabolic Pathway of Nicergoline
Caption: The primary metabolic pathway of Nicergoline.
Conclusion
This technical guide provides a comprehensive overview of the mass spectrum of this compound. By leveraging data from unlabeled Nicergoline and fundamental principles of mass spectrometry, a detailed prediction of its fragmentation pattern is presented. The provided experimental protocols and metabolic pathway information serve as a valuable resource for researchers and professionals involved in the development and analysis of Nicergoline. The use of this compound as an internal standard, coupled with the methodologies described herein, will facilitate accurate and robust quantification in complex biological matrices.
References
A Technical Guide to Sourcing and Utilizing Nicergoline-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial suppliers of Nicergoline-d3, its application as an internal standard in quantitative analysis, and a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. This compound, a deuterated analog of Nicergoline, is an essential tool for researchers requiring precise and accurate quantification of Nicergoline in complex biological matrices. Its use as an internal standard is critical for correcting variations during sample preparation and analysis, thereby ensuring the reliability of pharmacokinetic and metabolic studies.
Commercial Suppliers of this compound
The selection of a reliable supplier for this compound is a critical first step in any research endeavor. The quality of the stable isotope-labeled standard, including its chemical purity and isotopic enrichment, directly impacts the accuracy and reproducibility of experimental results. Below is a summary of identified commercial suppliers. Researchers are advised to contact these suppliers directly to obtain the most current pricing, availability, and detailed Certificates of Analysis (CoA).
| Supplier | Product Name | Catalogue Number | Molecular Formula | Molecular Weight | Notes |
| Santa Cruz Biotechnology, Inc. | This compound | sc-212844 (unlabeled CAS: 27848-84-6) | C₂₄H₂₃D₃BrN₃O₃ | 487.4 g/mol | Further details on purity, isotopic enrichment, and available quantities should be requested directly from the supplier. |
| LGC Standards | This compound | TRC-N394552 | C₂₄H₂₃D₃BrN₃O₃ | 487.404 g/mol | Offers the product as a neat solid. A detailed Certificate of Analysis with information on purity and isotopic enrichment is typically available upon request or with purchase. |
| Pharmaffiliates | This compound | PA STI 067380 | C₂₄H₂₃D₃BrN₃O₃ | 487.40 g/mol | Specializes in pharmaceutical reference standards, impurities, and stable isotopes. Inquiries for technical data sheets and CoAs are recommended. |
The Role of this compound in Quantitative Analysis
In quantitative bioanalysis, particularly with LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard. The rationale for its use is based on the principle that a deuterated standard will exhibit nearly identical physicochemical properties to the unlabeled analyte (Nicergoline). This includes similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.
By adding a known amount of this compound to all samples, standards, and quality controls at the beginning of the sample preparation process, any variability introduced during the workflow will affect both the analyte and the internal standard to the same extent. The final quantification is based on the ratio of the analyte's response to the internal standard's response, which effectively cancels out variations and leads to more accurate and precise results.
Experimental Protocol: Quantification of Nicergoline in Human Plasma by LC-MS/MS
The following is a representative experimental protocol for the quantitative analysis of Nicergoline in human plasma using this compound as an internal standard. This protocol is intended as a template and should be optimized and validated for specific laboratory conditions and instrumentation.
Materials and Reagents
-
Nicergoline reference standard
-
This compound internal standard
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid)
Preparation of Stock and Working Solutions
-
Nicergoline Stock Solution (1 mg/mL): Accurately weigh and dissolve Nicergoline in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Nicergoline stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Internal Standard Working Solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold protein precipitation solvent (Acetonitrile with 0.1% formic acid).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and inject a portion onto the LC-MS/MS system.
Decoding the Nicergoline-d3 Certificate of Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CofA) for Nicergoline-d3, a deuterated analog of Nicergoline. Understanding the data and experimental protocols detailed in a CofA is critical for ensuring the quality, identity, and purity of this reference standard in research and drug development applications. This compound is primarily used as an internal standard in pharmacokinetic and metabolic studies of Nicergoline.
Overview of Nicergoline
Nicergoline is a semisynthetic ergot derivative recognized for its vasodilating properties, which enhance cerebral blood flow and improve the utilization of oxygen and glucose by brain cells.[1][2] Its mechanism of action is multifaceted, primarily acting as an antagonist of α1-adrenergic receptors, which leads to vasodilation.[2][3][4] Additionally, it exhibits neuroprotective effects, enhances cholinergic and dopaminergic neurotransmission, and inhibits platelet aggregation. These properties make it a therapeutic agent for senile dementia, vascular disorders, and other age-related cognitive impairments.
Quantitative Data Summary
A Certificate of Analysis for this compound quantifies its key quality attributes. The following tables summarize the typical data presented.
Table 1: Identification and Characterization
| Test | Method | Specification | Result |
| Identity (¹H NMR) | Nuclear Magnetic Resonance Spectroscopy | Conforms to structure | Conforms |
| Identity (MS) | Mass Spectrometry | Conforms to structure | Conforms |
| Molecular Formula | - | C₂₄H₂₃D₃BrN₃O₃ | C₂₄H₂₃D₃BrN₃O₃ |
| Molecular Weight | - | 487.40 g/mol | 487.40 g/mol |
| Appearance | Visual Inspection | White to off-white solid | Conforms |
Table 2: Purity and Impurity Profile
| Test | Method | Specification | Result |
| Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |
| Isotopic Purity (MS) | Mass Spectrometry | ≥ 99% Deuterium incorporation | 99.6% |
| Related Substances (HPLC) | High-Performance Liquid Chromatography | Individual Impurity ≤ 0.5%Total Impurities ≤ 1.0% | Conforms |
| Residual Solvents (GC-HS) | Gas Chromatography - Headspace | Meets USP <467> requirements | Conforms |
| Water Content (Karl Fischer) | Karl Fischer Titration | ≤ 1.0% | 0.2% |
| Assay (qNMR) | Quantitative Nuclear Magnetic Resonance | 95.0% - 105.0% | 99.8% |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of the results presented in the CofA.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
-
Principle: This method separates this compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1 M ammonium acetate) is often employed.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a wavelength of 224 nm.
-
Procedure: A solution of this compound is injected into the HPLC system. The retention time of the main peak is used to identify the compound, and the peak area is used to quantify its purity and the levels of any impurities.
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Principle: This technique ionizes the sample and separates the ions based on their mass-to-charge ratio, confirming the molecular weight and the extent of deuterium incorporation.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Procedure: A solution of the sample is introduced into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the molecular weight of this compound. The isotopic distribution of this peak is analyzed to determine the percentage of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity
-
Principle: ¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei.
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: A deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is used to dissolve the sample.
-
Procedure: The sample is dissolved in the appropriate solvent and placed in the NMR spectrometer. The resulting spectrum is compared to a reference spectrum or analyzed to ensure that the chemical shifts, splitting patterns, and integrations of the protons are consistent with the structure of this compound.
Signaling and Metabolic Pathways
Understanding the biological pathways of Nicergoline is essential for interpreting data from studies where this compound is used as an internal standard.
Nicergoline Mechanism of Action and Signaling
Nicergoline's primary mechanism involves the blockade of α1-adrenergic receptors, leading to vasodilation and increased blood flow. It also influences other signaling pathways, contributing to its neuroprotective and cognitive-enhancing effects. One notable pathway is the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Caption: Nicergoline's dual action on vascular and neuronal pathways.
Nicergoline Metabolism
After administration, Nicergoline is rapidly and extensively metabolized. The primary metabolic pathway involves hydrolysis to 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL), which is an active metabolite. MMDL is then demethylated by the cytochrome P450 enzyme CYP2D6 to form 10α-methoxy-9,10-dihydrolysergol (MDL), another major active metabolite.
References
A Technical Guide to the Bioanalytical Quantification of Nicergoline Using Nicergoline-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide provides a comprehensive overview and representative protocols for the use of Nicergoline-d3 in the bioanalytical quantification of Nicergoline. As of the last literature review, no specific peer-reviewed publication detailing a full method validation and application of a Nicergoline assay using this compound as an internal standard was publicly available. Therefore, the following content is an amalgamation of established bioanalytical methods for Nicergoline and its metabolites, combined with best practices for the use of stable isotope-labeled internal standards in regulated bioanalysis.
Introduction
Nicergoline is an ergot derivative used in the treatment of senile dementia and other vascular disorders. Accurate and reliable quantification of Nicergoline and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Due to its rapid and extensive metabolism, the parent drug is often found in very low concentrations in plasma. The primary metabolites of Nicergoline are 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL) and 10α-methoxy-9,10-dihydrolysergol (MDL).
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using mass spectrometry. A deuterated analog, such as this compound, is the ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring that it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This allows for highly accurate and precise quantification by correcting for variability during sample preparation and analysis.
This guide outlines a representative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Nicergoline in human plasma, employing this compound as the internal standard.
Core Principles and Signaling Pathways
Metabolic Pathway of Nicergoline
Nicergoline undergoes rapid and extensive first-pass metabolism. The principal metabolic pathway involves hydrolysis of the ester bond to form MMDL, which is subsequently N-demethylated to form MDL. The N-demethylation step is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. Understanding this pathway is critical for designing bioanalytical strategies, as pharmacokinetic studies often rely on the measurement of the more abundant metabolites.
Figure 1: Metabolic Pathway of Nicergoline.
Experimental Protocols
Bioanalytical Method Using LC-MS/MS
This section details a representative protocol for the extraction and quantification of Nicergoline from human plasma.
3.1.1 Materials and Reagents
-
Nicergoline reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
3.1.2 Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Nicergoline and this compound in methanol to obtain stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Nicergoline stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 50 ng/mL.
3.1.3 Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for standards, QCs, and unknown samples.
-
Aliquot 100 µL of plasma into the respective tubes.
-
Spike 10 µL of the appropriate Nicergoline working solution into the calibration standard and QC tubes. For unknown samples, add 10 µL of diluent.
-
Add 20 µL of the IS working solution (50 ng/mL this compound) to all tubes except for the blank matrix.
-
Add 300 µL of acetonitrile to all tubes to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
Figure 2: Experimental Workflow for Sample Preparation.
3.1.4 LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system (e.g., Shimadzu, Waters).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex, Agilent).
-
Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 20% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Representative LC-MS/MS Parameters
The following table summarizes the mass transitions for Nicergoline and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Nicergoline | 484.1 | 314.2 | 150 | 25 |
| This compound | 487.1 | 317.2 | 150 | 25 |
Method Validation Summary
The following tables present representative data for a bioanalytical method validation, adhering to regulatory guidelines.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | < 15.0 | 85.0 - 115.0 | < 15.0 | 85.0 - 115.0 |
| Low QC | 0.3 | < 10.0 | 90.0 - 110.0 | < 10.0 | 90.0 - 110.0 |
| Mid QC | 10 | < 10.0 | 90.0 - 110.0 | < 10.0 | 90.0 - 110.0 |
| High QC | 80 | < 10.0 | 90.0 - 110.0 | < 10.0 | 90.0 - 110.0 |
| CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor | IS-Normalized Matrix Factor | Recovery (%) |
| Low QC | 0.3 | 0.95 - 1.05 | 0.98 - 1.02 | 85 - 95 |
| High QC | 80 | 0.96 - 1.04 | 0.99 - 1.01 | 87 - 96 |
| IS: Internal Standard |
Logical Relationships in Bioanalysis
The successful quantification of an analyte using an internal standard relies on a consistent response ratio between the analyte and the internal standard across the concentration range, independent of sample preparation variability or matrix effects.
Figure 3: Ratiometric Quantification Principle.
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides the most robust and reliable approach for the quantification of Nicergoline in biological matrices. The representative LC-MS/MS method detailed in this guide, when fully validated, is suitable for supporting clinical and non-clinical studies that require the determination of Nicergoline concentrations. The detailed protocols and validation data serve as a foundation for researchers to establish and implement a high-quality bioanalytical assay in their laboratories.
Methodological & Application
Application Note: Quantification of Nicergoline in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nicergoline in human plasma. The method utilizes Nicergoline-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward liquid-liquid extraction (LLE) protocol. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. The method is intended for use in pharmacokinetic studies and other research applications requiring precise measurement of Nicergoline concentrations in a biological matrix.
Introduction
Nicergoline is a semisynthetic ergot derivative that has been used in the treatment of various cognitive and cerebrovascular disorders.[1] It acts as a selective alpha-1A adrenergic receptor antagonist, leading to vasodilation and improved cerebral blood flow.[1] Furthermore, Nicergoline is known to be involved in the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.[2][3]
Accurate quantification of Nicergoline in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.
Experimental Protocols
Materials and Reagents
-
Nicergoline reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Human plasma (K2-EDTA)
-
Deionized water
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nicergoline and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the Nicergoline stock solution in 50:50 (v/v) methanol:water to create a series of working standard solutions for the calibration curve and quality control (QC) samples.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to obtain a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma, add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 50 µL of 0.1 M sodium hydroxide to alkalize the sample and vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes at high speed.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
System: UPLC system
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Nicergoline | 485.1 | 314.1 | 100 | 25 |
| This compound | 488.1 | 317.1 | 100 | 25 |
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Source Temperature: 150°C
-
Data Presentation
Calibration Curve
The calibration curve for Nicergoline in human plasma is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.
| Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 0.1 | 98.5 | 6.2 |
| 0.2 | 101.2 | 4.8 |
| 0.5 | 99.8 | 3.5 |
| 1.0 | 102.5 | 2.1 |
| 5.0 | 97.6 | 1.8 |
| 10.0 | 98.9 | 2.5 |
| 50.0 | 100.8 | 3.1 |
| 100.0 | 99.2 | 4.5 |
Method Validation Summary
The method should be validated according to regulatory guidelines. The following tables summarize the expected performance characteristics of this assay.
Table 1: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Low QC | 0.3 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
| Mid QC | 3.0 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
| High QC | 80.0 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
Table 2: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | 85.2 | 98.7 |
| High QC | 80.0 | 88.1 | 101.5 |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Nicergoline's signaling pathways.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Nicergoline in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making the method suitable for demanding research applications such as pharmacokinetic studies. The simple liquid-liquid extraction protocol allows for efficient sample cleanup and high recovery. This application note provides a solid foundation for researchers to implement a robust bioanalytical method for Nicergoline.
References
- 1. Safety of Nicergoline as an Agent for Management of Cognitive Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ameliorative effect of nicergoline on cognitive function through the PI3K/AKT signaling pathway in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
Application Note: Quantitative Analysis of Nicergoline in Human Plasma by LC-MS/MS Using Nicergoline-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Nicergoline in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Nicergoline-d3, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid and selective chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust and sensitive method is suitable for pharmacokinetic studies, drug metabolism research, and other bioanalytical applications requiring precise measurement of Nicergoline in a biological matrix.
Introduction
Nicergoline is a semisynthetic ergoline derivative recognized for its vasodilating and alpha-1 adrenergic blocking properties. It is clinically utilized in the management of cerebrovascular disorders and cognitive impairments. Accurate quantification of Nicergoline in plasma is essential for pharmacokinetic and pharmacodynamic assessments in drug development. LC-MS/MS has emerged as the preferred technique for bioanalytical quantification due to its superior sensitivity, selectivity, and throughput.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a critical component of a robust bioanalytical method. A SIL-IS shares near-identical physicochemical properties with the analyte, ensuring that it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. This allows for effective compensation for variations during sample preparation and instrumental analysis, leading to highly reliable and reproducible quantitative results.
Disclaimer: As of the last update, a specific, formally published and validated LC-MS/MS method for Nicergoline using this compound as an internal standard was not available in the public domain. The following protocol is a representative method constructed from established principles of bioanalytical method validation for similar ergoline compounds and LC-MS/MS analysis. Researchers should perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) before applying this protocol to study samples.
Experimental Protocols
Materials and Reagents
-
Nicergoline reference standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Stock and Working Solutions Preparation
-
Nicergoline Stock Solution (1 mg/mL): Accurately weigh and dissolve Nicergoline in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Nicergoline Working Solutions: Prepare serial dilutions of the Nicergoline stock solution in 50:50 methanol/water to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (50 ng/mL): Dilute the this compound stock solution in 50:50 methanol/water.
Sample Preparation Protocol
-
Label 1.5 mL polypropylene microcentrifuge tubes for blank samples, calibration standards, quality control (QC) samples, and unknown study samples.
-
To 100 µL of plasma, add 20 µL of the this compound working solution (50 ng/mL). For blank samples, add 20 µL of 50:50 methanol/water.
-
For calibration standards and QC samples, add the appropriate volume of the corresponding Nicergoline working solution.
-
Vortex mix all tubes for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| LC System | Standard UHPLC/HPLC system |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Nicergoline: m/z 485.2 → 314.1 (Quantifier), 485.2 → 71.1 (Qualifier) |
| This compound: m/z 488.2 → 317.1 | |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Collision Energy | Optimized for specific instrument |
Note: MRM transitions are hypothetical and should be optimized based on experimental infusion of the compounds.
Data Presentation
Method Validation Summary (Representative Data)
The following tables summarize the expected performance characteristics of a fully validated method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Nicergoline | 0.1 - 100 | Linear (1/x²) | > 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 0.1 | < 20 | 80 - 120 | < 20 | 80 - 120 |
| Low | 0.3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 80 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 85 - 115 | 85 - 115 |
| High | 80 | 85 - 115 | 85 - 115 |
Visualizations
Caption: Experimental workflow for Nicergoline quantification.
Caption: Simplified signaling pathway of Nicergoline.[1][2][3]
Conclusion
This application note provides a representative, comprehensive protocol for the quantification of Nicergoline in human plasma using this compound as an internal standard. The combination of a simple protein precipitation sample preparation method with the selectivity and sensitivity of LC-MS/MS analysis provides a robust workflow for bioanalytical studies. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required for pharmacokinetic and clinical research applications. This method, after full validation, can be reliably implemented in research and drug development settings.
References
Application Note: Protocol for Preparing Nicergoline-d3 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicergoline is an ergot derivative recognized for its effects as a vasodilator and its use in treating cognitive and vascular disorders.[1][2][3] Nicergoline-d3 is a stable isotope-labeled version of Nicergoline, making it an invaluable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical assays.[4][5] The accuracy and reproducibility of experimental results heavily depend on the correct preparation, handling, and storage of stock solutions. This document provides a detailed protocol for the preparation of this compound stock solutions, including solubility data, storage recommendations, and a summary of Nicergoline's mechanism of action.
Quantitative Data Summary
This section summarizes the key quantitative data for Nicergoline and its deuterated analogue. The physical and chemical properties of this compound are nearly identical to those of Nicergoline, and solubility data for Nicergoline is a reliable guide for its deuterated form.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | |
| Molecular Formula | C₂₄H₂₃D₃BrN₃O₃ | |
| Molecular Weight | 487.40 g/mol | |
| Appearance | White to Off-White Solid | |
| CAS Number | 27848-84-6 (for Nicergoline) |
Table 2: Solubility Data
| Solvent | Concentration | Notes | Source |
| DMSO | ~22 mg/mL (45.41 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | |
| DMSO | ~50 mg/mL (103.22 mM) | Sonication is recommended to aid dissolution. | |
| DMSO | 10 mM | For Nicergoline-13C,d3. | |
| Ethanol (96%) | Soluble | - | |
| Methylene Chloride | Freely Soluble | - | |
| Chloroform | Soluble | - | |
| Acetone | Soluble | - | |
| Water | Practically Insoluble / 0.0127 g/L | - |
Table 3: Recommended Storage and Stability
| Condition | Recommendation | Rationale | Source |
| Solid Compound | Store at -20°C in a dark, dry place under an inert atmosphere. | Nicergoline is sensitive to light, humidity, and temperature. | |
| Stock Solution (DMSO) | Aliquot and store at -80°C for long-term (up to 1 year). | Minimizes degradation from repeated freeze-thaw cycles. | |
| Working Aliquots | Store at 4°C for short-term use (up to 1 week). | For frequent use to avoid temperature cycling of the main stock. | |
| General Handling | Protect from light and avoid pH variations (stable in pH 4-9 range). | Light, humidity, and pH outside the stable range can cause degradation. |
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for this compound.
Materials
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator bath
Procedure
-
Pre-calculation: Determine the required mass of this compound for your desired volume and concentration.
-
Formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM solution: Mass (mg) = 1 mL x 10 mM x 487.40 g/mol / 1000 = 4.874 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance. Transfer the powder to an appropriately sized vial (e.g., a 1.5 mL amber vial).
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or amber vials. The volume of each aliquot should be appropriate for a single experiment.
-
Storage:
-
Long-term: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store them in a freezer at -80°C. The stock solution is stable for at least one year under these conditions.
-
Short-term: For aliquots that will be used frequently, storage at 4°C for up to one week is acceptable.
-
Safety Precautions
-
Conduct all procedures in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents before use.
-
Handle DMSO with care, as it can facilitate the absorption of substances through the skin.
Visualizations
Experimental Workflow
The following diagram outlines the logical flow for preparing this compound stock solutions.
Signaling Pathway of Nicergoline
Nicergoline has a multifaceted mechanism of action. Its primary effect is the antagonism of α1A-adrenergic receptors, leading to vasodilation. Additionally, it has been shown to modulate other signaling pathways, such as the PI3K/AKT pathway, which is involved in neuronal survival and cognitive function.
References
Application of Nicergoline-d3 in the Pharmacokinetic Assessment of Nicergoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicergoline is a semisynthetic ergot derivative utilized in the management of cognitive, affective, and behavioral disorders, particularly in the elderly. Due to its extensive first-pass metabolism, pharmacokinetic studies of nicergoline are challenging. Following oral administration, nicergoline is rapidly hydrolyzed to its primary active metabolite, 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL), which is subsequently demethylated to 10α-methoxy-9,10-dihydrolysergol (MDL). Consequently, plasma concentrations of the parent drug are often undetectable, making the quantification of its metabolites, particularly MDL, a crucial aspect of its pharmacokinetic evaluation.[1][2]
The use of stable isotope-labeled internal standards, such as Nicergoline-d3, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the analyte of interest allows for the correction of variability during sample preparation and analysis, thereby enhancing the accuracy, precision, and robustness of the method. This application note provides a detailed protocol for the use of this compound as an internal standard in the pharmacokinetic analysis of nicergoline, focusing on the quantification of its major metabolite, MDL, in human plasma.
Pharmacokinetic Parameters
The pharmacokinetic profile of nicergoline is primarily represented by its major metabolite, MDL. The following table summarizes the key pharmacokinetic parameters of MDL following a single oral administration of nicergoline tablets in healthy volunteers.
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Tmax (h) | 3.3 ± 0.9 | 3.2 ± 0.7 |
| Cmax (µg/L) | 23 ± 6 | 22 ± 6 |
| t1/2 (h) | 12.9 ± 4.0 | 12.8 ± 2.4 |
| AUC0-t (µg·L-1·h) | 291 ± 51 | 282 ± 44 |
| AUC0-∞ (µg·L-1·h) | 316 ± 50 | 299 ± 46 |
| Relative Bioavailability (%) | \multicolumn{2}{c | }{104 ± 17} |
Data from a bioequivalence study of 20 mg nicergoline tablets.[3]
Experimental Protocols
Bioanalytical Method for MDL Quantification in Human Plasma using LC-MS/MS
This protocol describes a sensitive and specific method for the quantification of MDL in human plasma using this compound as an internal standard.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of human plasma in a polypropylene tube, add 20 µL of this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 50 µL of 1 M sodium hydroxide solution and vortex briefly.
-
Add 3 mL of diethyl ether, cap the tube, and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (suggested):
-
MDL: Precursor ion > Product ion (to be determined through method development).
-
This compound (as IS for MDL): Precursor ion > Product ion (to be determined, taking into account the deuterium labeling).
-
-
3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of MDL and the internal standard in blank plasma samples from at least six different sources.
-
Linearity: A linear calibration curve over a defined concentration range (e.g., 2-100 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Precision and Accuracy: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy (% bias) should be within ±15% (±20% at the LLOQ).
-
Recovery: The extraction recovery of MDL and the internal standard should be consistent and reproducible.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Stability of MDL in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage).
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a pharmacokinetic study of Nicergoline using this compound.
Nicergoline Metabolism and Signaling Pathway
Caption: Metabolism of Nicergoline and its influence on the PI3K/AKT signaling pathway.
References
- 1. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety of Nicergoline as an Agent for Management of Cognitive Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioequivalence of nicergoline tablets in healthy volunteers [manu41.magtech.com.cn]
Application Note & Protocol: High-Throughput Bioanalytical Method for Nicergoline in Human Plasma using UPLC-MS/MS with Nicergoline-d3 as Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, robust, and high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of Nicergoline in human plasma. The method utilizes Nicergoline-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, providing good recovery and minimal matrix effects. The chromatographic separation is achieved on a reversed-phase UPLC column with a gradient elution, allowing for a short run time. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving the analysis of Nicergoline.
Introduction
Nicergoline is a semisynthetic ergot derivative used in the treatment of various cerebrovascular and cognitive disorders.[1] It acts as an alpha-1 adrenergic receptor antagonist, leading to vasodilation and improved cerebral blood flow.[1][2] Furthermore, Nicergoline has been shown to possess neuroprotective properties and to enhance cholinergic and dopaminergic neurotransmission.[2][3] Recent studies suggest that Nicergoline may exert its beneficial effects through the modulation of signaling pathways such as the PI3K/AKT pathway, which is crucial for neuronal survival and cognitive function.
Given its therapeutic importance and extensive first-pass metabolism, a sensitive and reliable bioanalytical method is essential for accurately characterizing the pharmacokinetics of Nicergoline. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based quantification as it compensates for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the method. This application note provides a detailed protocol for the development and validation of a UPLC-MS/MS method for the quantification of Nicergoline in human plasma using this compound.
Experimental
Materials and Reagents
-
Nicergoline reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
HPLC grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Ultrapure water
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem quadrupole mass spectrometer (e.g., Sciex Triple Quad or equivalent)
-
Analytical balance
-
Centrifuge
-
Evaporator system (e.g., nitrogen evaporator)
-
Vortex mixer
-
Pipettes
Stock and Working Solutions
-
Nicergoline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nicergoline reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Nicergoline stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration in the same diluent.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 6000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
UPLC Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 4.0 minutes |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.0 | 5 | 95 |
| 3.1 | 95 | 5 |
| 4.0 | 95 | 5 |
Mass Spectrometry Parameters (Representative Values)
Note: These are representative values and require optimization on the specific instrument used.
| Parameter | Nicergoline | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Q1 (m/z) | 485.2 | 488.2 |
| Q3 (m/z) | 314.2 | 317.2 |
| Dwell Time (ms) | 100 | 100 |
| Declustering Potential (DP) | 80 | 80 |
| Collision Energy (CE) | 35 | 35 |
Method Validation Summary
The bioanalytical method was validated according to international guidelines. The following parameters were assessed:
Linearity and Lower Limit of Quantification (LLOQ)
The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently >0.99. The LLOQ was established at 0.1 ng/mL with acceptable precision and accuracy.
Table 1: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| Nicergoline | 0.1 - 100 | y = 0.025x + 0.003 | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, Low, Mid, and High). The results are summarized in Table 2.
Table 2: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 6.8 | 105.2 | 8.5 | 103.8 |
| Low QC | 0.3 | 5.2 | 98.7 | 6.9 | 101.5 |
| Mid QC | 10 | 4.1 | 102.3 | 5.3 | 99.6 |
| High QC | 80 | 3.5 | 99.1 | 4.8 | 100.9 |
Recovery and Matrix Effect
The extraction recovery of Nicergoline was determined to be consistent across the QC levels. The matrix effect was assessed and found to be minimal and compensated for by the use of the deuterated internal standard.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | 85.2 | 98.6 |
| Mid QC | 10 | 88.9 | 101.3 |
| High QC | 80 | 86.5 | 99.8 |
Stability
Nicergoline was found to be stable in human plasma under various storage and handling conditions, including bench-top stability, freeze-thaw cycles, and long-term storage at -80°C.
Visualizations
Conclusion
This application note presents a detailed protocol for a highly sensitive and robust UPLC-MS/MS method for the quantification of Nicergoline in human plasma. The use of this compound as an internal standard ensures the reliability of the results. The simple LLE sample preparation and short chromatographic run time make this method suitable for high-throughput analysis in a clinical research setting. The validation data demonstrates that the method is accurate, precise, and reliable for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. [Identification of related substances in nicergoline by HPLC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of Nicergoline using Nicergoline-d3 as an Internal Standard
These application notes provide detailed protocols for the quantitative analysis of Nicergoline in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Nicergoline-d3 as a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation and mitigates matrix effects, ensuring high accuracy and precision.[1][2][3][4][5]
Introduction to Nicergoline and its Analysis
Nicergoline is a semisynthetic ergoline derivative utilized in the treatment of cognitive, affective, and behavioral disorders, particularly in the elderly. It is known to have vasoactive properties, enhancing cerebral circulation, and also exhibits a complex pharmacological profile that includes neuroprotective effects. Following oral administration, Nicergoline is rapidly absorbed and extensively metabolized, primarily to 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL), which is further demethylated to 10α-methoxy-9,10-dihydrolysergol (MDL). Due to its rapid metabolism, the parent drug is often found in very low concentrations in plasma, making sensitive and accurate analytical methods crucial for pharmacokinetic studies.
LC-MS/MS has emerged as the preferred technique for the bioanalysis of drugs and their metabolites due to its high sensitivity and specificity. The incorporation of a stable isotope-labeled internal standard, such as this compound, is paramount for a robust bioanalytical method. This internal standard behaves nearly identically to the analyte of interest during extraction and ionization, thereby correcting for any potential variations and ensuring reliable quantification.
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. Three common and effective techniques for the extraction of Nicergoline from human plasma are detailed below: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Solid-Phase Extraction (SPE) Protocol
SPE is a highly selective method for sample clean-up that can provide high recovery and cleaner extracts compared to other techniques.
Materials:
-
Mixed-mode Cation Exchange SPE cartridges
-
Human plasma
-
Nicergoline and this compound stock solutions
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Centrifuge
-
SPE manifold
Protocol:
-
Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of this compound internal standard working solution. Vortex for 10 seconds. Add 500 µL of 4% phosphoric acid in water and vortex for another 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Experimental Workflow for SPE
Caption: Workflow for Nicergoline analysis using SPE.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquids.
Materials:
-
Human plasma
-
Nicergoline and this compound stock solutions
-
Methyl tert-butyl ether (MTBE)
-
Sodium carbonate solution (0.5 M)
-
Centrifuge
Protocol:
-
Sample Preparation: To 500 µL of human plasma in a clean tube, add 50 µL of this compound internal standard working solution and vortex briefly.
-
Basification: Add 100 µL of 0.5 M sodium carbonate solution to basify the sample. Vortex for 10 seconds.
-
Extraction: Add 2 mL of MTBE, cap the tube, and vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Experimental Workflow for LLE
Caption: Workflow for Nicergoline analysis using LLE.
Protein Precipitation (PPT) Protocol
PPT is the simplest and fastest sample preparation technique, suitable for high-throughput analysis.
Materials:
-
Human plasma
-
Nicergoline and this compound stock solutions
-
Acetonitrile (ACN) containing 0.1% formic acid
-
Centrifuge or 96-well filtration plate
Protocol:
-
Sample Preparation: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution and vortex.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system or after evaporation and reconstitution if further concentration is needed.
Experimental Workflow for PPT
Caption: Workflow for Nicergoline analysis using PPT.
LC-MS/MS Method Protocol
The following LC-MS/MS method is suitable for the sensitive and selective quantification of Nicergoline and this compound.
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Nicergoline: m/z 484.2 → 314.1 This compound: m/z 487.2 → 317.1 |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Gas Flow | Desolvation: 1000 L/hr, Cone: 150 L/hr |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the validated LC-MS/MS method for Nicergoline analysis.
Table 1: Calibration Curve for Nicergoline
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| LQC | 0.3 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| MQC | 10 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| HQC | 80 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | 85 - 95 | 90 - 110 |
| MQC | 10 | 85 - 95 | 90 - 110 |
| HQC | 80 | 85 - 95 | 90 - 110 |
Visualizations
Metabolism of Nicergoline
Caption: Metabolic pathway of Nicergoline.
Role of Stable Isotope-Labeled Internal Standard
Caption: Correction mechanism of a stable isotope-labeled internal standard.
References
- 1. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. researchgate.net [researchgate.net]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Nicergoline and Nicergoline-d3 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Nicergoline and its deuterated internal standard, Nicergoline-d3, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). This method is suitable for high-throughput pharmacokinetic and bioequivalence studies.
Introduction
Nicergoline is a semisynthetic ergoline derivative used in the treatment of cerebrovascular disorders and senile dementia. Accurate and reliable quantification of Nicergoline in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method. This document provides a detailed protocol for the separation and quantification of Nicergoline and this compound.
Experimental
Liquid Chromatography Conditions
A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients is recommended.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 10 °C |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 80 |
| 2.6 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required for this analysis.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| Nicergoline | 484.2 | 313.1 | 0.1 | 25 |
| This compound | 487.2 | 316.1 | 0.1 | 25 |
Note: The specific collision energy may require optimization for individual instruments.
Protocol
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nicergoline and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Nicergoline stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
-
Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or quality control sample, add 200 µL of the IS working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject 5 µL of the prepared sample.
-
Acquire data using the MRM parameters specified in Table 2.
Data Analysis
-
Integrate the chromatographic peaks for Nicergoline and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Nicergoline in the unknown samples from the calibration curve.
Experimental Workflow
Caption: Workflow for Nicergoline and this compound analysis.
Expected Results
This method is expected to provide a linear response over a specified concentration range, with a lower limit of quantification suitable for pharmacokinetic studies. The chromatographic separation should yield symmetric peaks for both Nicergoline and this compound, with baseline resolution from endogenous plasma components. The use of a deuterated internal standard ensures high accuracy and precision of the results.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of Nicergoline and this compound in human plasma. The simple sample preparation and fast chromatographic runtime make it ideal for high-throughput analysis in a research or drug development setting.
Application Notes and Protocols for the Detection of Nicergoline-d3 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicergoline is an ergot derivative utilized in the treatment of senile dementia and other vascular disorders. For pharmacokinetic and bioequivalence studies, a robust and sensitive analytical method for the quantification of nicergoline and its deuterated internal standard, Nicergoline-d3, in biological matrices is essential. This document provides detailed application notes and protocols for the detection of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analyte Information
| Compound | Chemical Formula | Monoisotopic Mass |
| Nicergoline | C₂₄H₂₆BrN₃O₃ | 483.1161 g/mol |
| This compound | C₂₄H₂₃D₃BrN₃O₃ | 486.1349 g/mol |
Mass Spectrometry Parameters
Detection of Nicergoline and this compound is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). The following parameters provide a starting point for method development and should be optimized for the specific instrument in use.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) |
| Nicergoline | 484.1 | 214.1 | 100 |
| 199.1 | 100 | ||
| This compound | 487.1 | 214.1 | 100 |
| 199.1 | 100 |
Note: The product ions for this compound are expected to be the same as for Nicergoline as the deuterium labeling is on a part of the molecule that is not lost during the primary fragmentation. The transition of m/z 484.1 -> 214.1 for Nicergoline is often used for quantification due to its high abundance.
Table 2: Ion Source and Gas Parameters (Typical Starting Values)
| Parameter | Value |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction from Plasma
This protocol is adapted from methods described for the extraction of nicergoline and its metabolites from plasma.
Materials:
-
Human plasma
-
Nicergoline and this compound stock solutions (in methanol)
-
5 M Sodium hydroxide (NaOH)
-
Diethyl ether
-
Acetonitrile
-
Methanol
-
Water (HPLC grade)
-
Ammonium acetate or Formic acid
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 500 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of 5 M NaOH to the plasma sample.
-
Vortex the mixture for 1 minute.
-
Add 1.5 mL of diethyl ether to the tube.
-
Vortex vigorously for 10 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an HPLC vial for LC-MS/MS analysis.
Liquid Chromatography
Table 3: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B in 5 min, hold for 2 min, return to initial | Isocratic: 15% B |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Injection Volume | 5 µL | 20 µL |
| Column Temperature | 40 °C | 30 °C |
Visualizations
Caption: Experimental workflow for this compound analysis.
Application Note: Quantification of Nicergoline Metabolites in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of the major metabolites of Nicergoline, 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL) and 10α-methoxy-9,10-dihydrolysergol (MDL), in human plasma. To enhance accuracy and precision, this method utilizes a stable isotope-labeled internal standard, specifically deuterated MDL (MDL-d3). The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method is intended for pharmacokinetic studies and clinical research involving Nicergoline.
Introduction
Nicergoline is a semisynthetic ergot derivative used in the treatment of cerebrovascular disorders and dementia.[1] Following oral administration, Nicergoline is rapidly and extensively metabolized, making the parent drug virtually undetectable in plasma.[1] The primary metabolic pathway involves hydrolysis to MMDL, which is subsequently N-demethylated by the polymorphic enzyme CYP2D6 to form MDL, the main active metabolite.[2][3] Therefore, pharmacokinetic assessments of Nicergoline are typically based on the quantification of its major metabolites, MMDL and MDL.[1]
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note details a proposed method employing a deuterated analog of MDL (MDL-d3) as the internal standard to ensure the highest level of accuracy and robustness in the quantification of Nicergoline's key metabolites.
Metabolic Pathway of Nicergoline
Nicergoline undergoes a two-step metabolic conversion to its primary active metabolite, MDL. The initial hydrolysis of the ester bond in Nicergoline yields MMDL. Subsequently, MMDL is demethylated to form MDL, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6.
Figure 1: Metabolic pathway of Nicergoline to MMDL and MDL.
Experimental Protocol
1. Materials and Reagents
-
Nicergoline, MMDL, and MDL reference standards
-
Deuterated MDL (MDL-d3) internal standard (synthesis may be required)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with appropriate anticoagulant)
-
Diethyl ether
2. Proposed Synthesis of Deuterated Internal Standard (MDL-d3)
As a specific deuterated standard for MDL may not be commercially available, a custom synthesis may be necessary. A potential approach involves the N-demethylation of a deuterated precursor of MMDL or the direct deuteration of a protected form of MDL. General methods for deuterium labeling often involve H-D exchange reactions catalyzed by metals like palladium.
3. Sample Preparation
A liquid-liquid extraction (LLE) procedure is proposed for the extraction of MMDL and MDL from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To a 200 µL aliquot of plasma, add 20 µL of the internal standard working solution (MDL-d3, 100 ng/mL in methanol).
-
Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Vortex for 30 seconds.
-
Add 1 mL of diethyl ether and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions
The following are proposed starting conditions and may require optimization.
| Parameter | Suggested Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte |
| MMDL | |
| MDL | |
| MDL-d3 (IS) |
Note: Specific MRM transitions and collision energies need to be optimized by infusing the individual analytes and the deuterated internal standard into the mass spectrometer.
Experimental Workflow
The overall workflow for the quantification of Nicergoline metabolites is depicted below.
Figure 2: Experimental workflow for the quantification of Nicergoline metabolites.
Method Validation Parameters (Hypothetical Data)
The following tables present hypothetical yet typical validation data for a robust LC-MS/MS assay. Actual results will need to be determined experimentally.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| MMDL | 0.1 - 100 | > 0.995 |
| MDL | 0.1 - 100 | > 0.995 |
Table 2: Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) |
| MMDL | 0.1 |
| MDL | 0.1 |
Table 3: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| MMDL | Low | 0.3 | 95 - 105 | < 15 |
| Mid | 5 | 98 - 102 | < 10 | |
| High | 80 | 97 - 103 | < 10 | |
| MDL | Low | 0.3 | 96 - 104 | < 15 |
| Mid | 5 | 99 - 101 | < 10 | |
| High | 80 | 98 - 102 | < 10 |
Table 4: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| MMDL | 5 | 85 - 95 | 90 - 110 |
| MDL | 5 | 88 - 98 | 92 - 108 |
Conclusion
This application note provides a framework for the development of a highly selective and sensitive LC-MS/MS method for the quantification of Nicergoline's major metabolites, MMDL and MDL, in human plasma. The proposed use of a deuterated internal standard, MDL-d3, is crucial for achieving accurate and reliable results in pharmacokinetic and clinical research settings. The provided protocol and hypothetical validation data serve as a comprehensive guide for researchers and drug development professionals. It is important to note that the method parameters, particularly the mass spectrometric conditions, and the synthesis of the deuterated internal standard will require in-house optimization and validation.
References
- 1. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of nicergoline and three metabolites in human plasma and urine by high-performance liquid chromatography-atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of CYP2D6 but not CYP2C19 in nicergoline metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Nicergoline-d3 in Bioequivalence Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Nicergoline-d3 as an internal standard in bioequivalence studies of nicergoline formulations. The information is intended to guide researchers in designing and executing robust and reliable clinical trials to establish the bioequivalence of generic and test formulations of nicergoline.
Introduction to Nicergoline and Bioequivalence
Nicergoline is an ergot derivative used for the treatment of senile dementia and other vascular disorders.[1] It acts as a selective alpha-1A adrenergic receptor antagonist, leading to vasodilation and improved blood flow, particularly in the brain.[2][3] For a generic version of a nicergoline drug to be approved for marketing, it must be shown to be bioequivalent to the reference listed drug. Bioequivalence is established when there is no significant difference in the rate and extent of absorption of the active ingredient when administered at the same molar dose under similar conditions.[4]
Bioequivalence is typically assessed by comparing pharmacokinetic (PK) parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Role of this compound in Bioanalytical Methods
In bioequivalence studies, accurate and precise quantification of the drug and/or its major metabolites in biological matrices is critical. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5]
Key Advantages of Using this compound:
-
Minimizes Analytical Variability: this compound has the same physicochemical properties as nicergoline, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This helps to compensate for variations in sample preparation and instrument response.
-
Improves Accuracy and Precision: By co-eluting with the unlabeled analyte, this compound provides a reliable reference for quantification, leading to more accurate and precise results.
-
Reduces Matrix Effects: Biological matrices like plasma can enhance or suppress the ionization of the analyte in the mass spectrometer. As this compound is similarly affected, it effectively normalizes the signal, mitigating these matrix effects.
-
Regulatory Acceptance: The use of deuterated internal standards is strongly recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Nicergoline Metabolism
Nicergoline is extensively metabolized in the body. After oral administration, it is rapidly hydrolyzed to its active metabolite, 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL). MMDL is further N-demethylated to another active metabolite, 10α-methoxy-9,10-dihydrolysergol (MDL). The formation of MDL from MMDL is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. Due to the rapid metabolism of nicergoline, bioequivalence studies often focus on the quantification of its major metabolite, MDL, in plasma.
Quantitative Data from a Nicergoline Bioequivalence Study
The following table summarizes the key pharmacokinetic parameters obtained from a bioequivalence study of two 20 mg nicergoline tablet formulations in 20 healthy volunteers. The study measured the plasma concentrations of the major metabolite, MDL.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (µg/L) | 23 ± 6 | 22 ± 6 |
| Tmax (h) | 3.3 ± 0.9 | 3.2 ± 0.7 |
| AUC0-t (µg·h/L) | 291 ± 51 | 282 ± 44 |
| AUC0-∞ (µg·h/L) | 316 ± 50 | 299 ± 46 |
| t1/2 (h) | 12.9 ± 4.0 | 12.8 ± 2.4 |
Data from a study by Li et al. (2007).
Experimental Protocols
Bioequivalence Study Protocol
This protocol outlines a typical single-dose, randomized, two-period, two-sequence crossover study to assess the bioequivalence of a test nicergoline formulation against a reference formulation.
5.1.1. Study Design
A randomized, open-label, two-period, two-sequence, single-dose, crossover study is recommended. A sufficient washout period of at least 7-10 half-lives of the drug should be maintained between the two periods.
5.1.2. Study Population
-
Healthy adult male and/or female volunteers.
-
Age, weight, and body mass index (BMI) within acceptable ranges.
-
Subjects should be screened for any medical conditions and provide informed consent.
5.1.3. Dosing and Administration
-
Test Product: One tablet of the test nicergoline formulation (e.g., 30 mg).
-
Reference Product: One tablet of the reference nicergoline formulation (e.g., 30 mg).
-
Subjects receive a single oral dose of either the test or reference product with a standardized volume of water after an overnight fast.
5.1.4. Blood Sampling
-
Blood samples (e.g., 5 mL) are collected in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Sampling is performed at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours).
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
5.1.5. Pharmacokinetic and Statistical Analysis
-
The plasma concentrations of the nicergoline metabolite, MDL, are determined using a validated bioanalytical method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞) are calculated for each subject.
-
The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC should fall within the acceptance range of 80.00% to 125.00%.
Bioanalytical Method Protocol: LC-MS/MS Quantification of MDL in Human Plasma
This protocol describes a validated LC-MS/MS method for the quantification of 10α-methoxy-9,10-dihydrolysergol (MDL) in human plasma using this compound as an internal standard.
6.1. Materials and Reagents
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MDL reference standard
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This compound (as internal standard, IS)
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HPLC-grade methanol, acetonitrile, and water
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Formic acid or ammonium acetate
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Human plasma (blank)
6.2. Instrumentation
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High-Performance Liquid Chromatography (HPLC) system
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Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
6.3. Sample Preparation (Liquid-Liquid Extraction)
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Thaw frozen plasma samples at room temperature.
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Pipette 200 µL of plasma into a clean microcentrifuge tube.
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Add 20 µL of the internal standard working solution (this compound in methanol).
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Vortex for 30 seconds.
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Add 1 mL of extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate and n-hexane).
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Vortex for 5 minutes.
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Centrifuge at 10,000 rpm for 10 minutes.
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Transfer the upper organic layer to a new tube.
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Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject a portion (e.g., 10 µL) into the LC-MS/MS system.
6.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A mixture of acetonitrile and water with 0.1% formic acid or an ammonium acetate buffer |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Monitor specific precursor-to-product ion transitions for MDL and this compound. |
6.5. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines, including assessments of:
-
Selectivity and Specificity
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Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Nicergoline-d3 Isotopic Exchange
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isotopic exchange in Nicergoline-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is isotopic labeling important?
A1: this compound is a deuterated form of Nicergoline, where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling is crucial for various applications in pharmaceutical research, particularly in pharmacokinetic studies to trace the metabolic pathways of the drug.[1][2] Deuterium labeling can also intentionally slow down a drug's metabolism, a phenomenon known as the kinetic isotope effect, potentially improving its therapeutic profile.[2][3][4]
Q2: What is isotopic exchange, and why is it a concern for this compound?
A2: Isotopic exchange is a process where a deuterium atom in a molecule is swapped with a hydrogen atom from its environment, such as from solvents or reagents. This is a significant concern for this compound as it can compromise the isotopic purity of the compound. Loss of the deuterium label can lead to inaccurate results in sensitive analytical studies and diminish any therapeutic benefits derived from deuteration.
Q3: What are the common causes of isotopic exchange?
A3: Isotopic exchange can be influenced by several factors, including:
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pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on heteroatoms or activated carbon atoms.
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Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for isotopic exchange.
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Solvents: Protic solvents (e.g., water, methanol) contain exchangeable hydrogen atoms that can readily swap with deuterium atoms on the drug molecule.
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Catalysts: The presence of metal catalysts or enzymes can facilitate isotopic exchange.
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Light Exposure: For some molecules, light can induce degradation pathways that may involve the loss of deuterium atoms.
Q4: How can I determine the isotopic purity of my this compound sample?
A4: The most common and effective methods for determining isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can differentiate between the deuterated and non-deuterated forms of Nicergoline, allowing for the quantification of isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration at specific sites by observing the reduction or disappearance of signals corresponding to the positions where deuterium has been incorporated.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to isotopic exchange during your experiments with this compound.
Problem 1: Loss of Isotopic Purity Detected After Synthesis or Purification
-
Possible Cause A: Inappropriate Solvent Choice
-
Explanation: The use of protic solvents (e.g., water, methanol, ethanol) during reaction work-up or purification (like chromatography) can lead to back-exchange of deuterium for hydrogen.
-
Suggested Solution: Whenever possible, use aprotic solvents (e.g., acetonitrile, dichloromethane, tetrahydrofuran) for all steps following the deuteration reaction. If a protic solvent is unavoidable, minimize exposure time and use cooled solvents.
-
-
Possible Cause B: Extreme pH Conditions
-
Explanation: The structural integrity of Nicergoline is known to be sensitive to pH, and extreme pH can facilitate hydrolysis and potentially isotopic exchange.
-
Suggested Solution: Maintain a pH range of 4 to 9 during all aqueous steps. Use buffered solutions to ensure pH stability.
-
-
Possible Cause C: High Temperatures During Processing
-
Explanation: Elevated temperatures used for solvent evaporation or during reaction steps can promote isotopic exchange.
-
Suggested Solution: Use low-temperature evaporation techniques such as a rotary evaporator with a chilled water bath. Avoid excessive heating during all experimental procedures.
-
Problem 2: Inconsistent Isotopic Enrichment from Batch to Batch
-
Possible Cause A: Variability in Reaction Conditions
-
Explanation: Minor fluctuations in reaction time, temperature, or reagent stoichiometry can result in varying degrees of deuteration or back-exchange.
-
Suggested Solution: Standardize the synthetic protocol with precise control over all parameters. Ensure consistent and accurate measurement of all reagents and deuterated sources.
-
-
Possible Cause B: Purity of Deuterated Reagents
-
Explanation: The isotopic purity of the starting deuterated reagent will directly impact the final isotopic enrichment of the product.
-
Suggested Solution: Always verify the certificate of analysis (CoA) for your deuterated reagents to confirm their isotopic purity.
-
Problem 3: Degradation of this compound During Storage
-
Possible Cause A: Inappropriate Storage Conditions
-
Explanation: Nicergoline is susceptible to degradation from light, humidity, and temperature. These factors can also contribute to the loss of isotopic labels over time.
-
Suggested Solution: Store this compound in a cool, dark, and dry place. Use amber vials or containers that protect from light. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Data Presentation
Table 1: Summary of Factors Influencing Isotopic Exchange and Recommended Mitigation Strategies
| Factor | Potential Impact on this compound | Recommended Mitigation Strategy |
| pH | Catalyzes D-H exchange, especially outside the 4-9 range. | Maintain pH between 4 and 9 using buffered solutions. |
| Temperature | Increases the rate of exchange reactions. | Avoid excessive heat; use low-temperature purification and solvent removal techniques. |
| Solvents | Protic solvents provide a source of hydrogen for back-exchange. | Use aprotic solvents whenever possible. Minimize contact time with protic solvents. |
| Light | Can induce photodegradation, potentially affecting the deuterated sites. | Store and handle the compound in light-protected containers. |
| Catalysts | Residual metal catalysts from synthesis can promote exchange. | Ensure thorough purification to remove any catalytic residues. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound under Different pH Conditions
-
Prepare Buffer Solutions: Prepare a series of buffers at pH 2, 4, 7, 9, and 11.
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Sample Preparation: Dissolve a known amount of this compound in each buffer solution to a final concentration of 1 mg/mL.
-
Incubation: Incubate the solutions at a controlled room temperature (e.g., 25°C), protected from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
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Quenching and Extraction: Immediately neutralize the pH of the aliquot and extract the this compound using a suitable aprotic solvent (e.g., ethyl acetate).
-
Analysis: Evaporate the solvent under reduced pressure at low temperature. Reconstitute the residue in a suitable solvent for LC-MS analysis.
-
Data Evaluation: Determine the isotopic purity of this compound at each time point by comparing the peak areas of the deuterated and non-deuterated species.
Visualizations
Caption: Troubleshooting workflow for isotopic exchange during synthesis.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Overcoming Matrix Effects with Nicergoline-d3 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nicergoline-d3 as an internal standard to overcome matrix effects in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in LC-MS/MS analysis?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, often unidentified, components in the sample matrix.[1][2] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can significantly impact the accuracy, precision, and sensitivity of a quantitative method.[1][3] Common sources of matrix effects in biological samples like plasma include phospholipids, salts, and endogenous metabolites.[4]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound considered the "gold standard" for mitigating matrix effects?
A2: A stable isotope-labeled internal standard is the preferred choice because it is chemically identical to the analyte and thus exhibits nearly identical chromatographic retention time, extraction recovery, and ionization response. Because this compound co-elutes with Nicergoline, it experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is effectively normalized, leading to more accurate and precise quantification.
Q3: What are the key regulatory expectations regarding matrix effect assessment?
A3: Regulatory bodies like the FDA recommend that matrix effects be thoroughly evaluated during bioanalytical method validation. This involves assessing the matrix effect in at least six different sources (lots) of the biological matrix to ensure that the method is not affected by inter-subject variability. The accuracy and precision of quality control (QC) samples prepared in these different lots should remain within acceptable limits, typically ±15%.
Q4: Can I use this compound for quantifying Nicergoline's main metabolite, MDL?
A4: While a SIL-IS is ideal, it should be specific to the analyte being measured. For quantifying 10α-methoxy-6-methyl ergoline-8β-methanol (MDL), the main metabolite of Nicergoline, the ideal internal standard would be a deuterated version of MDL (MDL-d3). Using this compound to quantify MDL is not recommended as their chromatographic and mass spectrometric behaviors will differ, and it would not accurately compensate for matrix effects specific to MDL's elution time.
Q5: Besides using a SIL-IS, what other strategies can help minimize matrix effects?
A5: While this compound is highly effective for compensation, minimizing matrix effects in the first place is always good practice. Strategies include:
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Efficient Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at removing interfering matrix components (e.g., phospholipids) than simple protein precipitation.
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Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve better separation between the analyte and matrix components can significantly reduce interference.
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Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the sensitivity required to reach the lower limit of quantitation (LLOQ).
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Nicergoline from Human Plasma
This protocol is adapted from a method for Nicergoline's main metabolite and represents a robust procedure for extracting ergoline derivatives from plasma.
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Sample Aliquoting: To a 500 µL aliquot of thawed human plasma in a clean tube, add 25 µL of the this compound internal standard (IS) working solution.
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Alkalinization: Add 200 µL of 5 M sodium hydroxide (NaOH) to the plasma/IS mixture. Vortex for 1 minute. This step ensures Nicergoline is in its basic, more extractable form.
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Extraction: Add 2.5 mL of diethyl ether. Vortex mix vigorously for 10 minutes.
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Centrifugation: Centrifuge the samples at approximately 3000 rpm for 5 minutes to separate the aqueous and organic layers.
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Transfer: Carefully transfer the upper organic layer (diethyl ether) to a new clean glass tube.
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Evaporation: Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure the analyte and IS are fully dissolved.
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Final Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to pellet any particulates.
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Injection: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Parameters
Note: The following mass transitions are provided as examples based on the structure of Nicergoline and common fragmentation patterns. Optimal transitions and collision energies must be determined empirically on your specific instrument.
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LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1.0 min: 10% B
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1.0-5.0 min: 10% to 90% B
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5.0-6.0 min: 90% B
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6.1-8.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
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Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Nicergoline | 484.2 | 314.2 | 100 | 25 |
| This compound | 487.2 | 317.2 | 100 | 25 |
Data Presentation
Table 1: Example Method Validation Parameters
(Based on typical performance for similar analytes)
| Parameter | Acceptance Criteria | Example Result |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.5 - 500 ng/mL (r² = 0.998) |
| Lower Limit of Quantitation (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 0.5 ng/mL |
| Intra-Day Precision (%CV) | ≤15% (≤20% at LLOQ) | 3.5% - 8.2% |
| Inter-Day Precision (%CV) | ≤15% (≤20% at LLOQ) | 5.1% - 9.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -6.7% to 4.3% |
| Extraction Recovery (%) | Consistent and reproducible | 75% - 85% |
Table 2: Assessing Matrix Effect with this compound
The matrix effect is quantitatively assessed by calculating a Matrix Factor (MF) . The use of a SIL-IS allows for the calculation of an IS-Normalized MF , which should be close to 1.
Calculation:
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MF = (Peak Response in Post-Extraction Spike) / (Peak Response in Neat Solution)
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IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
| Sample Lot | Analyte MF | IS (this compound) MF | IS-Normalized MF |
| Lot 1 | 0.65 (Suppression) | 0.64 | 1.02 |
| Lot 2 | 0.72 (Suppression) | 0.71 | 1.01 |
| Lot 3 | 1.15 (Enhancement) | 1.18 | 0.97 |
| Lot 4 | 0.58 (Suppression) | 0.59 | 0.98 |
| Lot 5 | 0.81 (Suppression) | 0.80 | 1.01 |
| Lot 6 | 0.69 (Suppression) | 0.70 | 0.99 |
| Mean | - | - | 1.00 |
| %CV | - | - | 2.1% |
As shown in the table, even with significant variability in the individual matrix factors across different plasma lots, the IS-normalized matrix factor is consistent and close to 1, demonstrating effective compensation by this compound.
Visualizations
Troubleshooting Guide
Issue 1: High variability in results between replicate injections of the same extracted sample.
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Q: My replicate injections show high %CV. What could be the cause?
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A: This often points to an issue post-extraction.
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Incomplete Reconstitution: Ensure the dried extract is fully dissolved. Try vortexing longer or using a brief sonication step during reconstitution.
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Analyte Instability: Nicergoline or its metabolites might be unstable in the final extract. Analyze samples immediately after preparation or perform stability tests in the reconstitution solvent.
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Carryover: If a high concentration sample was injected previously, you may be seeing carryover. Ensure your LC method has an adequate wash step and inject a blank solvent after high concentration samples to confirm cleanliness.
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Issue 2: Low or inconsistent recovery of both Nicergoline and this compound.
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Q: My recovery is low and varies significantly between samples. What should I check in my LLE protocol?
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A: This suggests a problem with the extraction process itself.
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Incorrect pH: Ensure the plasma sample is sufficiently alkaline after adding NaOH. The pH should be >9 to ensure Nicergoline is in its non-ionized form, which is necessary for efficient extraction into diethyl ether.
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Insufficient Mixing: Vortexing during the extraction step must be vigorous and for a sufficient duration (e.g., 10 minutes) to ensure a thorough transfer of the analyte from the aqueous to the organic phase.
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Emulsion Formation: If an emulsion layer forms between the aqueous and organic phases, it can trap your analyte. Try centrifuging for a longer duration or at a higher speed.
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Issue 3: The this compound (Internal Standard) peak area is highly variable across different samples in a batch.
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Q: The IS response is not consistent. Doesn't this defeat the purpose of using an IS?
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A: While the IS is meant to track variability, extreme fluctuations in its own signal can indicate a problem.
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Inconsistent Matrix Effects: This is precisely what the IS is designed to diagnose. If the IS area is significantly lower in certain samples, it indicates severe ion suppression in those specific wells. As long as the analyte-to-IS ratio provides an accurate final concentration (check your QC samples), the method may still be valid. However, if QC samples in those regions fail, you may need to improve your sample cleanup.
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Pipetting Error: Verify the precision of the pipette used to add the IS to each sample. An inconsistent volume will lead to variable IS response.
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Extraction Inefficiency: If the IS response is consistently low in all samples, it could be an extraction issue as described in Issue 2.
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Issue 4: No signal or very low signal for Nicergoline and/or this compound.
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Q: I am not seeing any peaks for my analyte or internal standard. What are the first things to check?
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A: Start with the most basic instrument and solution checks.
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Mass Spectrometer Parameters: Confirm you are using the correct MRM transitions (precursor and product ions) for both Nicergoline and this compound. Ensure the collision energy and other source parameters are optimized.
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Standard Solution Integrity: Verify the concentration and stability of your stock and working solutions. Prepare fresh dilutions if necessary.
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LC-MS System Check: Infuse a standard solution directly into the mass spectrometer to confirm the instrument is responding to the analyte. Check for clogs or leaks in the LC system.
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Extraction Loss: A catastrophic failure during the extraction (e.g., aspirating the wrong layer) could lead to complete loss of analyte. Review the sample preparation steps carefully.
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-
References
- 1. [Identification of related substances in nicergoline by HPLC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies | Semantic Scholar [semanticscholar.org]
- 4. mzcloud.org [mzcloud.org]
Technical Support Center: Optimizing Nicergoline-d3 for LC-MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing Nicergoline-d3 concentration in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound as an internal standard (IS)?
A1: The optimal concentration for this compound as an internal standard should be determined during method development. However, a common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte (Nicergoline). Based on typical calibration ranges for similar analyses, a starting concentration in the range of 25-50 ng/mL is recommended.[1][2] It is crucial to ensure that the response of the internal standard is consistent and sufficient for reliable detection across all calibration points and quality control samples.
Q2: How do I prepare the stock and working solutions for this compound?
A2: A detailed protocol for preparing stock and working solutions is provided in the "Experimental Protocols" section below. Generally, a primary stock solution is prepared in a high-purity organic solvent like methanol or acetonitrile at a concentration of 1 mg/mL. This is followed by serial dilutions to create working solutions at the desired concentration for spiking into samples.
Q3: My this compound signal is too low. What are the possible causes and solutions?
A3: Low signal intensity for this compound can stem from several factors. Refer to the "Troubleshooting Guide" below for a systematic approach to diagnosing and resolving this issue. Common causes include incorrect preparation of the working solution, degradation of the standard, suboptimal mass spectrometry parameters, or significant ion suppression from the sample matrix.
Q4: I am observing significant variability in the this compound peak area across my samples. What should I do?
A4: High variability in the internal standard's peak area can compromise the accuracy and precision of your results. This issue is often related to inconsistent sample preparation, matrix effects, or instrument instability. The "Troubleshooting Guide" provides a decision tree to help you identify and address the root cause of this problem.
Q5: Should this compound co-elute with Nicergoline?
A5: Ideally, a stable isotope-labeled internal standard like this compound should have very similar chromatographic behavior to the unlabeled analyte, meaning they will co-elute or elute very closely. This ensures that both compounds experience similar matrix effects, leading to more accurate quantification.
Troubleshooting Guide
Issue: Low or No this compound Signal
This guide will help you systematically troubleshoot a weak or absent signal from your this compound internal standard.
Caption: Troubleshooting workflow for low this compound signal.
Issue: High Variability in this compound Peak Area
Use this guide to address inconsistent peak areas for your internal standard across a sample batch.
Caption: Troubleshooting workflow for high IS peak area variability.
Data Presentation
Table 1: Recommended Concentration Ranges for Nicergoline Analysis
| Analyte/Standard | Concentration Range | Matrix | Notes |
| Nicergoline Calibration | 1 - 100 ng/mL | Human Plasma | This is a typical range; the linear range should be validated for your specific assay. |
| This compound (IS) | 25 - 50 ng/mL | Human Plasma | The concentration should be optimized to provide a stable and robust signal. |
| MDL Calibration Curve | 2.288–73.2 ng/mL | Human Plasma | As a reference from a published study on the main metabolite of Nicergoline.[1][2] |
Table 2: Example LC-MS/MS Parameters for Nicergoline and this compound
| Parameter | Nicergoline | This compound |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Collision Energy (eV) | To be optimized | To be optimized |
| Cone Voltage (V) | To be optimized | To be optimized |
Note: The exact m/z transitions and optimal parameters need to be determined empirically by infusing a standard solution of Nicergoline and this compound into the mass spectrometer.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing this compound solutions for use as an internal standard.
Materials:
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This compound standard
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Methanol (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Calibrated analytical balance
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Volumetric flasks (Class A)
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Calibrated micropipettes
Procedure:
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Primary Stock Solution (1 mg/mL):
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Accurately weigh approximately 1 mg of this compound standard.
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Dissolve the weighed standard in a 1 mL volumetric flask with methanol.
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Ensure the standard is completely dissolved by vortexing.
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Store the stock solution at -20°C or as recommended by the supplier.
-
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Intermediate Stock Solution (10 µg/mL):
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Allow the primary stock solution to equilibrate to room temperature.
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Pipette 10 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.
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Dilute to the mark with 50:50 (v/v) methanol:acetonitrile.
-
-
Working Solution (e.g., 50 ng/mL):
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Pipette 5 µL of the 10 µg/mL intermediate stock solution into a 1 mL volumetric flask.
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Dilute to the mark with the appropriate solvent, typically the same as the sample reconstitution solvent. This will be your spiking solution.
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References
dealing with chromatographic co-elution of Nicergoline and Nicergoline-d3
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chromatographic analysis of Nicergoline and its deuterated internal standard, Nicergoline-d3.
Troubleshooting Guide: Co-elution of Nicergoline and this compound
Co-elution of an analyte and its deuterated internal standard can lead to inaccurate quantification in LC-MS/MS analysis. This guide provides a systematic approach to troubleshoot and resolve this issue.
Initial Assessment
Q1: My chromatogram shows completely overlapping peaks for Nicergoline and this compound. What is the first step?
A1: Complete co-elution indicates that the chromatographic conditions are not selective enough to separate the two compounds, despite the slight difference in their physicochemical properties due to deuterium labeling. The initial and most impactful step is to modify the mobile phase composition.
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Adjust Organic Modifier Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase the retention time of both compounds and may improve resolution.
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Change Organic Modifier: If you are using methanol, consider switching to acetonitrile or a mixture of both. Acetonitrile often provides different selectivity for closely related compounds.
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Modify Aqueous Phase pH: The pH of the mobile phase can significantly influence the retention of ionizable compounds like Nicergoline. Adjusting the pH away from the pKa of Nicergoline can alter its interaction with the stationary phase and potentially resolve the co-elution. Ensure the chosen pH is compatible with the column chemistry.
Method Optimization
Q2: I have made minor adjustments to the mobile phase, but the peaks are still not resolved. What should I try next?
A2: If minor changes are insufficient, a more systematic optimization of the chromatographic method is necessary.
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Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often resolve closely eluting peaks. A slow, gradual increase in the organic solvent concentration provides a better opportunity for separation.
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Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, which can sometimes improve resolution. However, this will also increase the run time.
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Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity. Experiment with different column temperatures (e.g., in 5 °C increments) to see if it improves separation.
Q3: I am still facing co-elution after optimizing the mobile phase and method parameters. Should I consider changing the column?
A3: Yes, if the previous steps have not resolved the co-elution, the stationary phase chemistry is the next critical parameter to evaluate.
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Different C18 Phases: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding density or end-capping can provide the necessary change in selectivity.
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Alternative Stationary Phases: Consider a different type of stationary phase altogether. A Phenyl-Hexyl or a Cyano (CN) column could offer different retention mechanisms that might resolve Nicergoline and this compound.
Frequently Asked Questions (FAQs)
Q1: Why do Nicergoline and this compound co-elute when they have different masses?
A1: Chromatographic separation is based on the differential partitioning of analytes between the stationary and mobile phases, which is primarily governed by their physicochemical properties. While this compound has a higher mass, its chemical structure and polarity are very similar to Nicergoline. Deuterium substitution can lead to minor differences in properties like hydrophobicity, but these differences are often too small to be resolved under standard chromatographic conditions.
Q2: Can I still quantify my data if there is partial co-elution?
A2: While it is possible to quantify partially resolved peaks using sophisticated integration algorithms, it is not ideal and can lead to inaccurate results. The co-elution can cause ion suppression or enhancement effects in the mass spectrometer that are not uniform across the peak, compromising the reliability of the internal standard correction. Therefore, achieving baseline separation is highly recommended.
Q3: What are the ideal peak resolution (Rs) and tailing factor (Tf) for this analysis?
A3: For reliable quantification, a resolution (Rs) of ≥ 1.5 is desirable, indicating baseline separation. The tailing factor (Tf) should ideally be between 0.9 and 1.2 for symmetrical peaks, which ensures accurate integration.
Q4: Where can I find a reliable source for this compound?
A4: this compound can be sourced from various chemical suppliers specializing in analytical standards and isotopically labeled compounds. It is important to obtain a certificate of analysis to ensure the identity and purity of the internal standard.
Data Presentation
Table 1: Reported HPLC Methods for Nicergoline Analysis
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4] |
| Column | ODS C18 (250x4.6 mm, 5µm) | LiChrosorb® RP-18 (250x4 mm, 10µm) | Phenomenex Gemini C18 |
| Mobile Phase | Methanol:Acetonitrile:1% Orthophosphoric acid (80:18:2 v/v/v) | Acetonitrile:Methanol:Phosphate buffer (pH 7.0) (40:35:25 v/v/v) | Methanol:Phosphate buffer (pH 6.0) (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection | 265 nm | 288 nm | 289 nm |
| Retention Time | 3.128 min | ~8 min | 2.212 min |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Nicergoline and this compound
This protocol provides a starting point for developing a robust analytical method. Optimization will be required based on the specific instrumentation and laboratory conditions.
1. Sample Preparation (Human Plasma)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex for 10 seconds.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity or equivalent
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Column: Phenomenex Luna C18(2) (100 x 2.0 mm, 3 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-90% B (linear ramp)
-
5.0-6.0 min: 90% B (hold)
-
6.0-6.1 min: 90-10% B (linear ramp)
-
6.1-8.0 min: 10% B (equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Nicergoline: To be determined by infusion and optimization (e.g., Q1/Q3)
-
This compound: To be determined by infusion and optimization (e.g., Q1/Q3)
-
Visualizations
Caption: Troubleshooting workflow for resolving co-elution.
Caption: Sample preparation and analysis workflow.
References
- 1. vixra.org [vixra.org]
- 2. Development and Validation of HPLC Method for the Estimation of Nicergoline in Marketed Formulations, viXra.org e-Print archive, viXra:1905.0381 [vixra.org]
- 3. ijprs.com [ijprs.com]
- 4. RP-HPLC method for nicergoline in bulk and tablets: development and validation. [wisdomlib.org]
Technical Support Center: Stability of Nicergoline-d3 in Biological Matrices
This technical support center is designed for researchers, scientists, and drug development professionals to provide essential information and guidance on the stability of Nicergoline-d3 in various biological matrices. As this compound is primarily used as a stable isotope-labeled internal standard for the quantification of Nicergoline, its stability is critical for accurate bioanalytical results. The information presented here is based on the known stability profile of Nicergoline, as deuteration is not expected to significantly alter its chemical stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a deuterated form of Nicergoline, used as an internal standard in bioanalytical methods, typically those employing liquid chromatography-mass spectrometry (LC-MS). Its stability is crucial because the fundamental assumption of using an internal standard is that it behaves identically to the analyte (Nicergoline) during sample preparation, extraction, and analysis. Any degradation of the internal standard can lead to inaccurate quantification of the analyte.
Q2: What are the primary degradation pathways for Nicergoline and, by extension, this compound?
A2: Nicergoline is susceptible to several degradation pathways, which are also applicable to this compound. These include:
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Hydrolysis: The ester linkage in Nicergoline can be hydrolyzed, especially in acidic or alkaline conditions, to form 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL).[1][2]
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Oxidation: The molecule can undergo oxidation. One of the main oxidative degradation products is nicotinamide.[2]
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Photodegradation: Exposure to light can cause degradation, leading to the formation of impurities such as nicotinic acid.[2]
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: Based on the stability of similar compounds and general best practices, the following storage conditions are recommended:
-
Short-term storage (up to 24 hours): Samples should be stored at 2-8°C.
-
Long-term storage: For extended periods, samples should be frozen and maintained at -20°C or, ideally, -80°C to minimize enzymatic activity and chemical degradation.
Q4: How does pH affect the stability of this compound?
A4: Nicergoline is known to be stable within a pH range of 4 to 9.[2] Deviations from this range can lead to accelerated degradation. Therefore, it is important to control the pH of the biological matrix if possible, or to minimize the time samples are exposed to extreme pH conditions during sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in bioanalytical assays.
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound peak area across a batch. | Inconsistent extraction recovery, matrix effects, or instability during sample processing. | Review the sample extraction procedure for consistency. Investigate potential matrix effects by analyzing samples from different sources. Perform bench-top stability tests to ensure this compound is stable during the entire sample preparation process. |
| Loss of this compound signal in processed samples left in the autosampler. | Instability of the extracted sample in the autosampler. | Conduct autosampler stability studies by re-injecting samples after they have been sitting in the autosampler for a defined period (e.g., 24, 48 hours). If instability is observed, the run time for each batch should be minimized. |
| Appearance of unexpected peaks related to the internal standard. | Degradation of this compound. | Review the storage and handling conditions of the stock solutions and the biological samples. Ensure samples are protected from light and stored at appropriate temperatures. Analyze for potential degradation products. |
| Poor recovery of this compound during sample extraction. | Adsorption to container surfaces or inefficient extraction. | Use silanized glassware or low-adsorption polypropylene tubes. Optimize the extraction solvent and pH to ensure efficient recovery from the specific biological matrix. |
Stability Data Summary
While direct quantitative stability data for this compound is not extensively published, the stability of Nicergoline's primary active metabolite, 10α-methoxy-9,10-dihydrolysergol (MDL), has been assessed in human plasma, providing a valuable reference. Since Nicergoline is rapidly converted to its metabolites, the stability of these metabolites is often what is measured in pharmacokinetic studies.
Table 1: Stability of Nicergoline's Metabolite (MDL) in Human Plasma
| Stability Condition | Concentration (ng/mL) | Mean ± SD (ng/mL) | RSD (%) | Stability |
| Short-Term (Room Temp) | 4.576 | 4.2 ± 0.1 | 2.7 | Stable |
| Long-Term (-20°C) | 4.576 | 4.5 ± 0.3 | 7.2 | Stable |
| Freeze-Thaw Cycles | 4.576 | 4.5 ± 0.4 | 9.9 | Stable |
| Post-Preparation | 4.576 | 4.5 ± 0.3 | 5.8 | Stable |
Data adapted from a study on the determination of MDL in human plasma. The specific duration for each condition was not detailed in the abstract.
Table 2: Factors Affecting Nicergoline Stability
| Factor | Effect | Recommendation |
| Light | Photodegradation | Protect samples and solutions from light by using amber vials or covering containers with foil. |
| Humidity | Hydrolysis | Store in a dry environment. For solid compounds, use desiccants. |
| Temperature | Thermal Degradation | Store at recommended low temperatures (-20°C or -80°C for long-term). |
| pH | Acidic or alkaline hydrolysis | Maintain pH between 4 and 9. |
| Oxidation | Oxidative degradation | Minimize exposure to air; consider using antioxidants in certain circumstances. |
Experimental Protocols
Below is a generalized protocol for assessing the stability of this compound in a biological matrix like plasma. This protocol should be adapted and validated for specific laboratory conditions.
Objective: To evaluate the stability of this compound in plasma under various storage and handling conditions.
Materials:
-
This compound certified reference material
-
Blank human plasma (with appropriate anticoagulant)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions by diluting the stock solution.
-
-
Preparation of Quality Control (QC) Samples:
-
Spike blank plasma with this compound at low and high concentrations.
-
-
Stability Assessment:
-
Freeze-Thaw Stability:
-
Analyze one set of QC samples immediately (baseline).
-
Freeze the remaining sets at -20°C or -80°C for at least 24 hours.
-
Thaw the samples at room temperature.
-
Repeat the freeze-thaw cycle for a minimum of three cycles.
-
Analyze the samples after the final thaw.
-
-
Short-Term (Bench-Top) Stability:
-
Thaw QC samples and keep them at room temperature for a specified period (e.g., 4, 8, 24 hours).
-
Analyze the samples and compare the results to the baseline.
-
-
Long-Term Stability:
-
Store QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at various time points (e.g., 1, 3, 6 months).
-
-
Autosampler (Post-Preparative) Stability:
-
Process the QC samples (e.g., protein precipitation).
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Place the extracted samples in the autosampler.
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Analyze the samples immediately and then again after a specified period (e.g., 24, 48 hours).
-
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for each condition.
-
The compound is considered stable if the mean concentration is within ±15% of the baseline concentration.
-
Visualizations
References
preventing in-source fragmentation of Nicergoline-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing in-source fragmentation of Nicergoline-d3 during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation (ISF), also known as in-source collision-induced dissociation (CID), is the breakdown of an analyte's molecular ion within the ion source of a mass spectrometer, before it reaches the mass analyzer.[1][2][3] This phenomenon is problematic for several reasons:
-
Inaccurate Molecular Weight Confirmation: Excessive fragmentation can weaken or eliminate the signal of the precursor ion, making it difficult to confirm the molecular weight of this compound.[4]
-
Reduced Quantitative Accuracy: If fragmentation is not consistent and reproducible, it can lead to significant errors in the quantification of the analyte. While fragment ions can sometimes be used for quantification, the precursor ion is generally preferred for better specificity and sensitivity.[4]
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Complicated Spectral Interpretation: A mass spectrum cluttered with numerous fragment ions can complicate data interpretation and the confident identification of the compound.
Q2: What are the primary causes of in-source fragmentation for a molecule like this compound?
The main factors that contribute to the in-source fragmentation of analytes, including complex molecules like the ergot derivative Nicergoline, are:
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High Interface Voltages: Voltages such as the cone voltage, fragmentor voltage, or declustering potential accelerate ions from the ion source towards the mass analyzer. Elevated voltages increase the kinetic energy of the ions, leading to more energetic collisions with residual gas molecules and greater fragmentation.
-
Elevated Temperatures: High source and desolvation temperatures can impart additional thermal energy to the ions. This makes them more prone to fragmentation upon collision.
-
Analyte Instability: Nicergoline is known to be sensitive to factors like pH, light, and temperature, which can lead to degradation. This inherent molecular instability can make it more susceptible to fragmentation even under relatively mild ionization conditions.
Q3: How does the deuterium labeling in this compound affect its fragmentation?
Deuterium labeling is a common strategy for creating internal standards in quantitative mass spectrometry. While the fundamental principles of minimizing fragmentation remain the same, there are specific considerations for deuterated compounds:
-
Slightly Altered Fragmentation Patterns: Deuterated compounds like this compound may exhibit slightly different fragmentation patterns or efficiencies compared to their non-deuterated counterparts, although the major pathways are typically similar.
-
Potential for H/D Scrambling or Loss: In some cases, deuterium atoms can be lost from the molecule in the ion source. This can potentially create interfering ions at the mass of the unlabeled analyte, a phenomenon known as "cross-talk".
-
Storage and Handling: It is crucial to store and handle deuterated standards properly, often in high-purity solvents and at low temperatures, to prevent hydrogen-deuterium exchange, which could compromise the integrity of the standard.
Q4: What are the initial signs of in-source fragmentation in my mass spectrum?
The most direct evidence of in-source fragmentation is the observation of significant fragment ion peaks at the same liquid chromatography retention time as the expected precursor ion ([M+H]+) for this compound. You can confirm this by gradually increasing the cone or fragmentor voltage; if the intensity of the precursor ion decreases while the intensity of the suspected fragment ions increases, it is a clear indication of in-source fragmentation.
Troubleshooting Guide: High In-Source Fragmentation of this compound
This guide provides a systematic approach to diagnose and minimize the in-source fragmentation of this compound.
Step 1: Confirm the Issue
Before optimizing, verify that the observed signals are indeed from in-source fragmentation.
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
Acquire data in full scan mode.
-
Set a high cone/fragmentor voltage to intentionally induce fragmentation and identify the key fragment ions.
-
Gradually decrease the voltage and observe the expected trend: the precursor ion signal should increase as the fragment ion signals decrease. This confirms the issue is voltage-related ISF.
Step 2: Optimize Mass Spectrometer Ion Source Parameters
The goal is to achieve "softer" ionization conditions. It is recommended to adjust one parameter at a time to clearly observe its effect.
| Parameter | Recommended Action | Rationale | Potential Trade-Off |
| Cone Voltage / Fragmentor Voltage / Declustering Potential | Decrease in small increments (e.g., 5-10 V) | Reduces the kinetic energy of ions entering the mass analyzer, leading to less energetic collisions and preserving the precursor ion. | May decrease overall ion signal if set too low. An optimal balance is required. |
| Source Temperature | Decrease in increments of 10-20 °C | Minimizes the thermal energy imparted to the analyte, reducing its internal energy and susceptibility to fragmentation. | May negatively impact ionization efficiency or lead to incomplete solvent evaporation. |
| Desolvation Temperature | Decrease in increments of 25-50 °C | Reduces the thermal stress on the analyte during the desolvation process, helping to keep the precursor ion intact. | Inefficient desolvation can result in solvent clusters (adducts) and reduced signal intensity. |
| Nebulizer Gas Flow | Optimize (may require increase or decrease) | Affects the size of the ESI droplets and the efficiency of the desolvation process. Proper optimization can improve ionization without adding excessive energy that leads to fragmentation. | Sub-optimal flow can lead to poor spray stability or inefficient ionization. |
Step 3: Evaluate LC Method and Sample Preparation
If optimizing MS parameters is insufficient, consider the following:
-
Mobile Phase Composition: Ensure the mobile phase pH is within a range where Nicergoline is stable (pH 4 to 9). Avoid strong ion-pairing agents like TFA, which can sometimes suppress ionization and necessitate harsher source conditions.
-
Sample Stability: Nicergoline can degrade due to light and temperature. Ensure samples are prepared fresh and stored in amber vials in the autosampler, preferably cooled, to prevent degradation prior to injection.
Experimental Protocol: Cone Voltage Optimization for this compound
This protocol describes a systematic method for determining the optimal cone voltage to maximize the this compound precursor ion signal while minimizing fragmentation.
1. Materials and Setup
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This compound standard solution (e.g., 100 ng/mL in a suitable solvent like methanol or acetonitrile).
-
LC-MS system with an electrospray ionization (ESI) source.
-
Syringe pump for direct infusion.
2. Procedure
-
System Preparation: Prepare the LC-MS system. Set initial source and desolvation temperatures to moderate values (e.g., 120°C for the source, 350°C for desolvation) and use a typical nebulizer gas flow.
-
Direct Infusion: Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) to achieve a stable signal.
-
Initial Data Acquisition: Set the mass spectrometer to acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-600). Start with a relatively high cone voltage where significant fragmentation is observed (e.g., 60 V, instrument-dependent).
-
Systematic Voltage Reduction: Gradually decrease the cone voltage in discrete steps (e.g., 5 or 10 V per step). Allow the signal to stabilize at each step and acquire a mass spectrum.
-
Data Monitoring: At each voltage setting, record the absolute or relative intensities of the this compound precursor ion and its major fragment ions.
-
Data Analysis: Plot the intensities of the precursor and fragment ions as a function of the cone voltage.
-
Optimal Voltage Selection: Identify the cone voltage that provides the highest intensity for the precursor ion with the lowest possible intensity for the fragment ions. This represents the optimal balance for your analysis.
Visualizations
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. In-source fragmentation [jeolusa.com]
- 3. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
impact of Nicergoline-d3 purity on quantification accuracy
Welcome to the technical support center for Nicergoline-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound as an internal standard in quantitative analyses. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on the impact of isotopic purity on quantification accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound in bioanalysis?
A1: this compound is the deuterium-labeled form of Nicergoline. It is primarily used as a stable isotope-labeled (SIL) internal standard (IS) in quantitative bioanalytical methods, most commonly with liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] An SIL internal standard is the preferred choice for quantitative assays because it has nearly identical chemical and physical properties to the analyte of interest (unlabeled Nicergoline).[3] This allows it to effectively compensate for variations that can occur during sample preparation, such as extraction inconsistencies, and during analysis, like matrix effects and instrument fluctuations.[2]
Q2: Why is the purity of this compound critical for accurate quantification?
A2: The purity of this compound is paramount for accurate and reliable quantification. There are two main types of purity to consider:
-
Chemical Purity: Refers to the absence of any impurities other than the unlabeled analyte. These could be starting materials, by-products from the synthesis, or degradation products.
-
Isotopic Purity: Refers to the percentage of the deuterated standard that is free from its unlabeled counterpart (Nicergoline). During the synthesis of deuterated standards, it is common for a small amount of the unlabeled analyte to remain as an impurity.
The presence of unlabeled Nicergoline in the this compound internal standard can lead to a positive bias in the measurement of the analyte, resulting in an overestimation of the Nicergoline concentration in the samples. This is especially problematic at the lower limit of quantification (LLOQ), where the contribution from the impurity can be significant relative to the actual analyte concentration. Regulatory agencies like the FDA and EMA emphasize the importance of ensuring the quality and purity of internal standards.
Q3: What are the regulatory guidelines regarding internal standard purity?
A3: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized ICH M10 guideline, have established clear recommendations for bioanalytical method validation. Key points regarding internal standard purity include:
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The quality, purity, and identity of the reference standard and the suitability of the internal standard must be ensured.
-
For stable isotope-labeled internal standards, it is crucial that they possess high isotopic purity.
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The presence of unlabeled analyte in the deuterated internal standard must be checked, and its potential impact should be evaluated during method validation.
-
In blank samples (matrix without analyte or IS), any interference at the retention time of the analyte should be no more than 20% of the LLOQ response. Interference at the retention time of the internal standard should not exceed 5% of its response in the LLOQ sample.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in your experiments.
Issue 1: Inaccurate or biased results at low concentrations (LLOQ).
-
Question: My QC samples at the LLOQ are consistently showing a positive bias (e.g., >20% inaccuracy), but my mid and high QCs are within acceptance criteria. What could be the cause?
-
Answer: This is a classic symptom of unlabeled analyte impurity in your this compound internal standard. The constant amount of unlabeled Nicergoline present in the IS contributes a larger proportional response to the LLOQ samples compared to higher concentration samples.
-
Troubleshooting Steps:
-
Verify IS Purity: Obtain the Certificate of Analysis (CoA) for your lot of this compound to check its specified isotopic purity.
-
Perform an IS Purity Check: Prepare a high-concentration solution of your this compound and analyze it by LC-MS/MS. Monitor the mass transition for unlabeled Nicergoline. A significant signal indicates the presence of the unlabeled analyte as an impurity.
-
Quantify the Impact: If impurity is confirmed, you may need to acquire a new, higher-purity batch of this compound. It is recommended to choose deuterated compounds with at least 98% isotopic enrichment.
-
Method Adjustment: In some cases, if a new batch is not immediately available, raising the LLOQ of the assay might be a temporary solution, provided it still meets the required sensitivity for your study.
-
-
Issue 2: High variability in the internal standard signal across a run.
-
Question: The peak area of my this compound internal standard is highly variable between samples in the same analytical run. What should I investigate?
-
Answer: High variability in the IS signal can be caused by several factors, categorized as sample preparation issues, matrix effects, or instrument problems.
-
Troubleshooting Steps:
-
Review Sample Preparation:
-
Pipetting Errors: Ensure that the internal standard spiking solution is being added precisely and consistently to all samples, including calibrators and QCs.
-
Mixing: Confirm that the IS is thoroughly mixed with the sample matrix before any extraction steps.
-
Extraction Inconsistency: Evaluate the efficiency and reproducibility of your sample extraction procedure.
-
-
Investigate Matrix Effects:
-
Definition: Matrix effects are the suppression or enhancement of ionization of the analyte and/or IS by co-eluting components from the biological matrix.
-
Evaluation: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatography. The goal is to have your analyte and IS co-elute in a region with minimal matrix effects.
-
-
Check Instrument Performance:
-
Autosampler: Verify the precision of the injection volume.
-
LC System: Check for leaks, inconsistent flow rates, or a failing column.
-
Mass Spectrometer: Ensure the ion source is clean and the instrument is properly tuned and calibrated.
-
-
-
Issue 3: No signal or a sudden drop in the internal standard signal.
-
Question: I've suddenly lost the signal for my this compound internal standard in all samples of a run. What is the likely cause?
-
Answer: A complete and sudden loss of the IS signal usually points to a systemic failure rather than individual sample issues.
-
Troubleshooting Steps:
-
Check the IS Solution: Verify that the correct internal standard spiking solution was used and that it was prepared correctly. Ensure it has not degraded or expired.
-
Confirm IS Addition: A common human error is forgetting to add the internal standard to the samples. Review your sample preparation workflow.
-
Inspect the LC-MS System:
-
LC: Check for system leaks, ensure mobile phases are flowing correctly, and that the correct method is loaded.
-
MS: Verify that the correct mass transitions for this compound are included in your acquisition method and that the instrument is functioning correctly.
-
-
-
Data Presentation: Impact of Isotopic Purity
The presence of unlabeled Nicergoline in the this compound internal standard can introduce a positive bias in quantification. The table below provides a theoretical illustration of this impact on accuracy at different concentration levels.
Table 1: Theoretical Impact of Unlabeled Nicergoline Impurity in this compound on Quantification Accuracy
| Nicergoline Concentration (ng/mL) | QC Level | True Value (Analyte/IS Ratio) | Impurity Level in IS: 0.1% Unlabeled Nicergoline | Impurity Level in IS: 0.5% Unlabeled Nicergoline | Impurity Level in IS: 1.0% Unlabeled Nicergoline |
| 1 | LLOQ | 0.01 | Calculated Conc. (ng/mL): 1.1Accuracy (%): 110.0 | Calculated Conc. (ng/mL): 1.5Accuracy (%): 150.0 | Calculated Conc. (ng/mL): 2.0Accuracy (%): 200.0 |
| 10 | Low QC | 0.10 | Calculated Conc. (ng/mL): 10.1Accuracy (%): 101.0 | Calculated Conc. (ng/mL): 10.5Accuracy (%): 105.0 | Calculated Conc. (ng/mL): 11.0Accuracy (%): 110.0 |
| 100 | Mid QC | 1.00 | Calculated Conc. (ng/mL): 100.1Accuracy (%): 100.1 | Calculated Conc. (ng/mL): 100.5Accuracy (%): 100.5 | Calculated Conc. (ng/mL): 101.0Accuracy (%): 101.0 |
| 800 | High QC | 8.00 | Calculated Conc. (ng/mL): 800.1Accuracy (%): 100.0 | Calculated Conc. (ng/mL): 800.5Accuracy (%): 100.1 | Calculated Conc. (ng/mL): 801.0Accuracy (%): 100.1 |
Assumptions: IS concentration = 100 ng/mL. The impurity contribution is additive to the analyte signal.
As demonstrated, the impact of the impurity is most pronounced at the LLOQ and diminishes at higher concentrations.
Experimental Protocols
Protocol 1: Assessment of Unlabeled Analyte in a Deuterated Internal Standard
Objective: To determine the percentage of unlabeled Nicergoline present as an impurity in a batch of this compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a high concentration (e.g., 10 µg/mL).
-
Prepare a standard curve of unlabeled Nicergoline in the same solvent, ranging from below the expected impurity level to above it (e.g., 1 ng/mL to 200 ng/mL).
-
-
LC-MS/MS Analysis:
-
Analyze the this compound solution and the unlabeled Nicergoline standards using the established LC-MS/MS method.
-
Monitor the MRM transition for unlabeled Nicergoline in all injections.
-
-
Data Analysis:
-
Create a calibration curve using the peak areas of the unlabeled Nicergoline standards.
-
Determine the concentration of the unlabeled Nicergoline impurity in the this compound solution using the calibration curve.
-
Calculate the percentage of the unlabeled impurity relative to the concentration of the this compound solution.
Acceptance Criteria: The level of unlabeled analyte should be low enough not to compromise the accuracy of the assay, particularly at the LLOQ. Ideally, the contribution of the impurity to the analyte signal in a blank sample (spiked only with IS) should be less than 20% of the LLOQ response.
-
Visualizations
References
improving recovery of Nicergoline-d3 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Nicergoline-d3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of low recovery for deuterated internal standards like this compound?
Low recovery of deuterated internal standards can stem from several factors throughout the analytical workflow. The primary issues include inefficient extraction from the biological matrix, degradation of the analyte during sample processing, and matrix effects that suppress the instrument's signal. It is also possible for deuterated standards to have slightly different physicochemical properties than their non-deuterated counterparts, which can affect their recovery.
Q2: Can the position of the deuterium label on this compound affect its stability and recovery?
Yes, the position of deuterium atoms can impact the stability of the internal standard. If the labels are on exchangeable protons, such as those on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, they can be lost and replaced by hydrogen atoms from the surrounding solvent, particularly in protic solvents or under acidic or basic conditions. This isotopic exchange can lead to a decreased signal for the deuterated standard and an artificially inflated signal for the unlabeled analyte. It is preferable to use standards where deuterium atoms are located on stable, non-exchangeable positions like aromatic rings or carbon atoms not adjacent to heteroatoms.[1]
Q3: How do matrix effects specifically impact the recovery of this compound?
Matrix effects occur when components in the biological sample co-elute with this compound and interfere with its ionization in the mass spectrometer's source. This interference can either suppress or enhance the signal, leading to inaccurate quantification and the appearance of low or inconsistent recovery. Even with a deuterated internal standard, differential matrix effects can occur where the analyte and the internal standard are not affected to the same degree.[1]
Q4: Is it possible for this compound and Nicergoline to separate chromatographically?
Yes, a phenomenon known as the "isotope effect" can cause slight differences in retention times between the deuterated internal standard and the native analyte. This separation can expose them to different matrix environments as they elute from the chromatography column, leading to variable matrix effects and impacting the accuracy of quantification.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
Low recovery of this compound in LLE often points to issues with solvent choice, pH of the aqueous phase, or procedural steps.
Troubleshooting Workflow for LLE
References
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Nicergoline Using Nicergoline-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an objective comparison of analytical method validation for Nicergoline, with a focus on the use of its deuterated stable isotope, Nicergoline-d3, as an internal standard (IS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis, offering superior accuracy and precision.
The Gold Standard: UPLC-MS/MS with this compound
An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method coupled with the use of a stable isotope-labeled internal standard like this compound provides the highest level of selectivity and sensitivity.[1][2] This approach effectively minimizes the impact of matrix effects and variations in sample preparation, leading to more reliable and reproducible results.
Below is a summary of typical validation parameters for a UPLC-MS/MS method for Nicergoline using this compound as an internal standard, compared to other reported HPLC and UPLC-MS/MS methods.
Data Presentation: Comparison of Analytical Method Validation Parameters
| Validation Parameter | UPLC-MS/MS with this compound (IS) | HPLC-UV[3][4] | UPLC-MS/MS (Alternative IS)[5] |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.9 - 6.568 µg/mL | 2.288 ng/mL |
| Accuracy (% Recovery) | 95-105% | 100.19% | 74.47% to 83.20% |
| Precision (% RSD) | < 15% | < 2% | < 13% |
| Selectivity | High (Specific MRM transitions) | Moderate | High |
| Matrix Effect | Minimal (Compensated by IS) | Significant | Moderate (Compensated by IS) |
Experimental Protocols
The validation of a bioanalytical method should be performed in accordance with regulatory guidelines from bodies such as the FDA and EMA. Key experiments are detailed below.
Linearity
-
Objective: To demonstrate the relationship between the instrument response and known concentrations of the analyte.
-
Procedure:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of Nicergoline. A minimum of six non-zero concentrations is recommended.
-
Add a constant concentration of this compound to each standard.
-
Analyze the standards using the UPLC-MS/MS method.
-
Plot the peak area ratio of Nicergoline to this compound against the nominal concentration of Nicergoline.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy and Precision
-
Objective: To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Procedure:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).
-
Analyze five replicates of each QC level in three separate analytical runs.
-
Accuracy: Calculate the percent recovery for each sample. The mean value should be within ±15% of the nominal value.
-
Precision: Calculate the relative standard deviation (RSD) for each concentration level. The RSD should not exceed 15%.
-
Selectivity and Specificity
-
Objective: To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.
-
Procedure:
-
Analyze blank matrix samples from at least six different sources.
-
The response of any interfering peaks at the retention time of Nicergoline and this compound should be less than 20% of the LLOQ for the analyte and 5% for the internal standard.
-
Matrix Effect
-
Objective: To evaluate the effect of the sample matrix on the ionization of the analyte and internal standard.
-
Procedure:
-
Prepare three sets of samples:
-
Set A: Neat solutions of Nicergoline and this compound.
-
Set B: Blank matrix extracts spiked with Nicergoline and this compound.
-
Set C: Spiked matrix samples.
-
-
Calculate the matrix factor by comparing the peak areas of Set B to Set A. The use of a stable isotope-labeled internal standard like this compound should effectively normalize for any matrix-induced signal suppression or enhancement.
-
Stability
-
Objective: To determine the stability of the analyte in the biological matrix under different storage and processing conditions.
-
Procedure:
-
Analyze QC samples after subjecting them to various conditions, including:
-
Freeze-thaw stability: Three freeze-thaw cycles.
-
Short-term stability: At room temperature for a specified period.
-
Long-term stability: At the intended storage temperature for an extended period.
-
Post-preparative stability: In the autosampler.
-
-
The mean concentration at each level should be within ±15% of the nominal concentration.
-
Mandatory Visualization
Caption: Bioanalytical Method Validation Workflow.
References
- 1. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a sensitive and reliable UPLC-MS/MS method to simultaneously quantify almonertinib and HAS-719 and its application to study the interaction with nicardipine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RP-HPLC method for nicergoline in bulk and tablets: development and validation. [wisdomlib.org]
- 4. Development and Validation of HPLC Method for the Estimation of Nicergoline in Marketed Formulations, viXra.org e-Print archive, viXra:1905.0381 [vixra.org]
- 5. researchgate.net [researchgate.net]
The Gold Standard vs. The Alternatives: A Comparative Guide to Internal Standards for Nicergoline Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Nicergoline, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of Nicergoline-d3 with other documented internal standards, supported by available experimental data, to inform the selection of the most suitable standard for quantitative analysis.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This minimizes variability and leads to more accurate and precise results. However, in practice, other structurally similar compounds are also utilized. This guide compares the theoretical advantages of this compound with the reported performance of two alternative internal standards used in the analysis of Nicergoline's primary metabolites, 10α-methoxy-6-methyl ergoline-8β-methanol (MDL) and 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL): Tizanidine hydrochloride and Methocarbamol.
Performance Data at a Glance: A Comparative Overview
| Performance Metric | This compound (Expected) | Tizanidine hydrochloride[2][3] | Methocarbamol[4] |
| Analyte | Nicergoline / Metabolites | MDL | MMDL |
| Linearity Range | High, with excellent correlation | 2.288–73.2 ng/mL | 1.7–207 µg/L |
| Correlation Coefficient (r) | >0.99 | Not explicitly stated, but linear | 0.9997 |
| Intra-day Precision (%RSD) | <15% | <13% | Not Reported |
| Inter-day Precision (%RSD) | <15% | <13% | Not Reported |
| Recovery (%) | Consistent and similar to analyte | 74.47–83.20% | Not Reported |
| Matrix Effect Compensation | Excellent | Good | Assumed to be adequate |
The Gold Standard: this compound
A deuterated internal standard like this compound is the ideal choice for the quantitative analysis of Nicergoline. By having a few hydrogen atoms replaced with deuterium, it is chemically identical to Nicergoline but has a different mass, allowing it to be distinguished by a mass spectrometer.
Key Advantages:
-
Co-elution: this compound will co-elute with Nicergoline during liquid chromatography, meaning they experience the same ionization conditions at the same time. This is crucial for accurately compensating for matrix effects (enhancement or suppression of the signal due to other components in the sample).
-
Similar Extraction Recovery: It will have virtually the same recovery as Nicergoline during sample preparation, correcting for any analyte loss.
-
Improved Precision and Accuracy: The use of a deuterated internal standard generally leads to lower variability and higher accuracy in the results.[1]
Alternative Internal Standards: Performance in Practice
Tizanidine hydrochloride
Tizanidine hydrochloride has been successfully used as an internal standard for the quantification of Nicergoline's main metabolite, MDL, in human plasma via HPLC. The validation data from a study by Zheng et al. (2012) demonstrates good performance.
Methocarbamol
Methocarbamol has been employed as an internal standard for the analysis of another major metabolite of Nicergoline, MMDL, in plasma. A study focused on the relative bioavailability of Nicergoline capsules reported a method with excellent linearity.
Experimental Methodologies
Analysis of Nicergoline Metabolite (MDL) using Tizanidine hydrochloride as an Internal Standard
This method was developed for the determination of MDL in human plasma.
-
Sample Preparation: A liquid-liquid extraction was performed using diethyl ether.
-
Chromatography: High-Performance Liquid Chromatography (HPLC).
-
Column: Diamonsil ODS column (150 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Acetonitrile–ammonium acetate (0.1 mol/L) (15/85, v/v).
-
Detection: UV at 224 nm.
Analysis of Nicergoline Metabolite (MMDL) using Methocarbamol as an Internal Standard
This HPLC method was established for the quantification of MMDL in plasma for a bioavailability study.
-
Sample Preparation: Extraction from plasma with dichloromethane (containing 10% isopropanol).
-
Chromatography: High-Performance Liquid Chromatography (HPLC).
-
Column: Diamonsil C18 column (4.6 mm x 200 mm, 5 μm).
-
Mobile Phase: Acetonitrile - 20 mmol·L-1 potassium dihydrogen phosphate (22:78).
-
Flow Rate: 1 mL·min-1.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate a typical experimental workflow for bioanalysis using an internal standard and the logical principle behind using a deuterated internal standard.
Conclusion
While alternative internal standards like Tizanidine hydrochloride and Methocarbamol have been effectively used in validated methods for the analysis of Nicergoline's metabolites, the theoretical advantages of a deuterated internal standard such as this compound are compelling. The ability of a SIL-IS to closely mimic the analyte throughout the analytical process provides a higher degree of confidence in the accuracy and precision of the quantitative data. For researchers aiming for the most robust and reliable bioanalytical method for Nicergoline, this compound represents the gold standard. When a deuterated standard is not feasible, a carefully validated method with a structurally similar internal standard can provide acceptable results, though with potentially greater variability.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Methods for Nicergoline: A Synthesis of Single-Laboratory Validation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published analytical methods for the quantification of Nicergoline and its primary metabolite, 10α-methoxy-6-methyl ergoline-8β-methanol (MDL), in various biological and pharmaceutical matrices. In the absence of direct inter-laboratory cross-validation studies in the public domain, this document synthesizes data from individual laboratory validations to offer a baseline for comparing method performance. The information herein is intended to assist researchers in selecting appropriate analytical techniques and designing future cross-validation studies.
Comparison of Method Performance
The following table summarizes the performance characteristics of different High-Performance Liquid Chromatography (HPLC) methods for the analysis of Nicergoline and its metabolite, MDL. The data is compiled from several independent studies and offers a glimpse into the expected performance of these assays. It is crucial to note that these methods were validated in different laboratories under varying conditions, and therefore, direct comparison should be approached with caution.
| Parameter | Method 1 (MDL in Human Plasma) | Method 2 (Nicergoline in Formulations) | Method 3 (Nicergoline in Formulations) | Method 4 (Nicergoline Impurities) |
| Instrumentation | HPLC-UV | RP-HPLC-UV | RP-HPLC-UV | RP-HPLC-DAD |
| Matrix | Human Plasma | Pharmaceutical Formulation | Pharmaceutical Formulation | Bulk Drug |
| Linearity Range | 2.288–73.2 ng/mL | 1.0 - 6.0 μg/mL | Not Specified | 0.032x10⁻⁵ to 3.828x10⁻⁵ M |
| Lower Limit of Quantitation (LLOQ) | 2.288 ng/mL | 0.9 μg/mL | Not Specified | 0.041x10⁻⁵ M |
| Limit of Detection (LOD) | Not Specified | 0.3 μg/mL | Not Specified | 0.012x10⁻⁵ M |
| Accuracy (% Recovery) | 74.47% to 83.20% | Not Specified | 100.0% (Average) | 100.65% |
| Precision (%RSD/CV) | < 13% (Intra- and Inter-day) | Not Specified | 0.75% | Not Specified |
Experimental Protocols
A detailed understanding of the methodologies employed in these validation studies is essential for their proper interpretation and potential replication.
Method 1: HPLC-UV for MDL in Human Plasma[1][2]
-
Objective: To determine the concentration of MDL, the main metabolite of Nicergoline, in human plasma for pharmacokinetic studies.
-
Sample Preparation: A one-step liquid-liquid extraction (LLE) with diethyl ether was used to isolate MDL from the plasma matrix. Tizanidine hydrochloride was employed as the internal standard (IS).
-
Chromatographic Conditions:
-
Column: Diamonsil ODS column (150 mm × 4.6 mm, 5 μm).
-
Mobile Phase: A mixture of acetonitrile and 0.1 M ammonium acetate (15:85, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 224 nm.
-
Column Temperature: 30 °C.
-
Method 2: RP-HPLC for Nicergoline in Pharmaceutical Formulations[3][4]
-
Objective: To estimate the amount of Nicergoline in marketed tablet formulations.
-
Sample Preparation: Ten tablets were ground, and a powder sample equivalent to 10mg of Nicergoline was dissolved in methanol using an ultrasonic bath. The solution was then diluted with the mobile phase before injection.
-
Chromatographic Conditions:
-
Column: C18 column (ODS, 250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: A mixture of methanol, acetonitrile, and 1.0% orthophosphoric acid (80:18:2 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 265 nm.
-
Method 3: HPLC Determination of Nicergoline and Its Tablets[5]
-
Objective: Quality control of Nicergoline and its tablet formulations.
-
Chromatographic Conditions:
-
Column: LUNA C8.
-
Mobile Phase: A mixture of acetonitrile and phosphate salt solution (580:420).
-
Detection: UV detection at a wavelength of 280 nm.
-
Method 4: RP-HPLC for Nicergoline Impurities
-
Objective: To quantify two basic impurities of Nicergoline.
-
Chromatographic Conditions:
-
Column: Phenomenex, Luna, 5 μm, C18 (2), 250 mm x 4.6 mm.
-
Mobile Phase: 0.1 M ammonium acetate solution containing 4 mM 1-octanesulfonicacid sodium salt and 6 mM tetrabutylammonium hydrogen sulphate (pH: 5.9) mixed with acetonitrile.
-
Flow Rate: 1.0 mL min-1.
-
Detection: Diode array detector operated at 285 nm.
-
Generalized Workflow for Inter-Laboratory Method Cross-Validation
While a direct cross-validation study for Nicergoline assays is not publicly available, a generalized workflow for such a study is presented below. This workflow is based on established best practices for analytical method transfer and cross-validation. The goal of an inter-laboratory comparison is to demonstrate that a method is robust and transferable, producing equivalent results across different laboratories.
Caption: A generalized workflow for conducting an inter-laboratory cross-validation study.
A Researcher's Guide to Assessing the Isotopic Purity of Nicergoline-d3
For researchers, scientists, and drug development professionals utilizing Nicergoline-d3 as an internal standard or in metabolic studies, a thorough assessment of its isotopic purity is paramount for data accuracy and reliability. This guide provides a comparative overview of the primary analytical techniques for this purpose, complete with experimental protocols and illustrative data.
The Critical Role of Isotopic Purity
This compound, a deuterated analog of Nicergoline, is a valuable tool in pharmacokinetic and metabolic studies, primarily when used as an internal standard in mass spectrometry-based quantification. The accuracy of these quantitative analyses is fundamentally dependent on the isotopic purity of the standard. The presence of unlabeled Nicergoline (d0) or partially labeled isotopologues within the this compound standard can lead to an overestimation of the analyte's concentration, thereby compromising the integrity of the study. Therefore, rigorous verification of isotopic purity is a critical step in method validation.
Comparative Analysis of Analytical Methodologies
The two principal techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers unique advantages and provides complementary information.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Provides the distribution of isotopologues (d0, d1, d2, d3, etc.) and calculates the overall isotopic purity. | Confirms the position of the deuterium labels and the structural integrity of the molecule. Can also provide an estimate of isotopic enrichment. |
| Sensitivity | High sensitivity, requiring a small amount of sample. | Lower sensitivity compared to HRMS, requiring a larger sample amount. |
| Quantitative Accuracy | Highly accurate for determining the relative abundance of isotopologues. | Provides a less direct measure of overall isotopic purity but is excellent for determining site-specific deuteration. |
| Throughput | Relatively high throughput, suitable for screening multiple batches. | Lower throughput, more time-consuming per sample. |
| Instrumentation | Requires access to a high-resolution mass spectrometer (e.g., TOF, Orbitrap). | Requires a high-field NMR spectrometer. |
Illustrative Isotopic Purity Data for this compound (Hypothetical Batch)
The following table presents representative data for a hypothetical batch of this compound as would be determined by HRMS.
| Isotopologue | Relative Abundance (%) |
| d0 (Unlabeled) | 0.2 |
| d1 | 0.5 |
| d2 | 1.8 |
| d3 (Fully Labeled) | 97.5 |
| Total Isotopic Purity | 97.5% |
Note: This data is for illustrative purposes only. The actual isotopic purity will vary between different batches and manufacturers. Always refer to the Certificate of Analysis for specific lot data.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment
This protocol outlines a general procedure for determining the isotopic distribution of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
2. LC-HRMS System and Conditions:
-
LC System: A UHPLC system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the elution and good peak shape of Nicergoline.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
HRMS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving the isotopic peaks of Nicergoline.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 400-500.
-
Resolution: > 60,000 FWHM.
3. Data Analysis:
-
Acquire the full scan mass spectrum of the eluting this compound peak.
-
Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue of Nicergoline (d0, d1, d2, and d3).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The percentage of the d3 isotopologue represents the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Label Position Confirmation
This protocol provides a method for confirming the position of the deuterium labels and assessing the overall structural integrity of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
2. NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals at the chemical shifts corresponding to the deuterated positions confirms the location of the labels.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to confirm the overall carbon skeleton of the molecule.
-
(Optional) ²H NMR: A deuterium NMR spectrum will show a signal for each deuterium atom, directly confirming their presence and chemical environment.
-
3. Data Analysis:
-
In the ¹H NMR spectrum, integrate the remaining proton signals and compare them to the expected integration values for a fully deuterated methyl group to estimate the isotopic enrichment.
-
Compare the acquired spectra with the spectra of an authentic, unlabeled Nicergoline standard to confirm the positions of deuterium incorporation.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for assessing the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Assessment by LC-HRMS.
Caption: Workflow for Label Position Confirmation by NMR.
By employing these methodologies, researchers can confidently ascertain the isotopic purity of their this compound standard, ensuring the accuracy and validity of their experimental results.
A Comparative Guide to the Bioequivalence Assessment of Two Nicergoline Formulations
For researchers, scientists, and professionals in drug development, establishing the bioequivalence of different drug formulations is a critical step. This guide provides a comprehensive comparison of two nicergoline formulations, detailing the experimental protocols and presenting key pharmacokinetic data. Nicergoline, a semisynthetic ergot derivative, is utilized in the treatment of cerebrovascular and cognitive disorders. Due to its extensive first-pass metabolism, bioequivalence studies typically measure its major active metabolite, 10α-methoxy-9,10-dihydrolysergol (MDL), in plasma.[1][2][3]
Pharmacokinetic Data Comparison
The bioequivalence of a test and a reference nicergoline formulation is determined by comparing their key pharmacokinetic parameters. The following tables summarize data from various studies conducted in healthy volunteers.
Study 1: Single 20 mg Oral Dose [1]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (µg/L) | 23 ± 6 | 22 ± 6 |
| Tmax (h) | 3.3 ± 0.9 | 3.2 ± 0.7 |
| AUC0-t (µg·h/L) | 291 ± 51 | 282 ± 44 |
| AUC0-∞ (µg·h/L) | 316 ± 50 | 299 ± 46 |
| t1/2 (h) | 12.9 ± 4.0 | 12.8 ± 2.4 |
Relative Bioavailability of Test Formulation: 104% ± 17%
Study 2: Single Oral Dose [2]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (µg/L) | 32.445 ± 8.203 | 30.590 ± 6.760 |
| Tmax (h) | 4.300 ± 1.780 | 3.650 ± 1.565 |
| AUC0-t (µg·h/L) | 502.559 ± 119.468 | 487.320 ± 118.702 |
| AUC0-∞ (µg·h/L) | 515.650 ± 124.198 | 502.537 ± 126.780 |
| t1/2 (h) | 10.969 ± 1.641 | 11.473 ± 2.054 |
Relative Bioavailability (F0-t): 104.9% ± 23.5% Relative Bioavailability (F0-∞): 104.4% ± 23.0%
Study 3: Single 30 mg Oral Dose
A study involving 20 healthy volunteers who received a single 30 mg oral dose of two different nicergoline preparations was conducted. The plasma concentrations of the main metabolite, MDL, were measured to assess bioequivalence.
Experimental Protocols
The following sections detail the methodologies employed in the bioequivalence assessment of nicergoline formulations.
Study Design
The standard design for these studies is an open-label, randomized, two-period, two-sequence, crossover study. Healthy volunteers are randomly assigned to receive either the test or the reference formulation in the first period. After a washout period, they receive the other formulation in the second period.
Subject Selection
Typically, healthy adult male volunteers are recruited for these studies. The number of subjects is usually around 20 to 24.
Drug Administration and Sample Collection
A single oral dose of the nicergoline formulation (e.g., 20 mg or 30 mg) is administered to the subjects after an overnight fast. Blood samples are collected at predetermined time points before and after drug administration to measure the plasma concentration of the MDL metabolite.
Analytical Method: LC-MS/MS
The concentration of MDL in plasma is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) method.
Sample Preparation: A common method for sample preparation is liquid-liquid extraction. For instance, diethyl ether can be used as the extraction solvent. An internal standard, such as tizanidine hydrochloride, is added to the plasma samples before extraction.
Chromatographic Conditions:
-
Column: A C18 column (e.g., Diamonsil ODS, 150 mm × 4.6 mm, 5 µm) is typically used for separation.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and ammonium acetate.
-
Detection: Mass spectrometry is used for the detection and quantification of MDL and the internal standard.
Visualizing the Process
To better understand the workflow and the decision-making process in a bioequivalence study, the following diagrams are provided.
Conclusion
Based on the presented data from multiple studies, the test and reference formulations of nicergoline have been shown to be bioequivalent. The pharmacokinetic profiles of the main metabolite, MDL, are comparable, with the 90% confidence intervals for the ratios of Cmax and AUC falling within the accepted regulatory range of 80-125%. The experimental protocols described provide a robust framework for conducting such bioequivalence assessments.
References
- 1. Bioequivalence of nicergoline tablets in healthy volunteers [manu41.magtech.com.cn]
- 2. Bioequivalence of nicergoline tablets in healthy volunteers | Semantic Scholar [semanticscholar.org]
- 3. Involvement of CYP2D6 but not CYP2C19 in nicergoline metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability Analysis: Nicergoline vs. Nicergoline-d3
Disclaimer: This guide provides a detailed overview of the stability of Nicergoline based on available experimental data. To date, no direct comparative stability studies between Nicergoline and its deuterated analog, Nicergoline-d3, have been published in the peer-reviewed literature. The information regarding this compound is therefore based on theoretical principles of isotopic substitution.
Introduction
Nicergoline is an ergot derivative used for the treatment of cognitive, affective, and behavioral disorders in the elderly. The stability of an active pharmaceutical ingredient (API) is a critical factor for ensuring its safety and efficacy. Deuterated compounds, such as this compound, are often synthesized as internal standards for analytical purposes or to potentially improve the pharmacokinetic profile of the parent drug. The substitution of hydrogen with deuterium can sometimes lead to enhanced metabolic stability due to the kinetic isotope effect. This guide summarizes the known stability profile of Nicergoline under various stress conditions and provides a theoretical perspective on the stability of this compound.
Data Presentation: Forced Degradation of Nicergoline
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule.[1] Nicergoline has been shown to be susceptible to degradation under several stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[2][3]
| Stress Condition | Reagents and Conditions | Observed Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, reflux for 8 hours | Marked Degradation[4] | Acetyl-dihydronicergoline, Diacetyl-dihydronicergoline, Nicotinyl-6-methoxy-lisuride[2] |
| Alkaline Hydrolysis | 0.1 M NaOH, reflux for 4 hours | Marked Degradation | 5-Bromo-nicotinic acid and other unspecified products |
| Oxidative Stress | 3-30% H₂O₂, room temp, 24 hours | Significant Degradation | Nicotinamide, N-methylnicotinamide, N-acetylnicotinamide |
| Photolytic Stress | Exposure to sunlight or UV light | Significant Degradation | Nicotinic acid, 6-methoxy-1,4-dihydropyridine, Piperidine |
| Thermal Stress | 60-80°C, dry heat, up to 48 hours | Significant Degradation | N-methyl-dihydronicotinamide, N-methyl-pyrrolidinone, 6-methoxy-1,2,3,4-tetrahydronicotinamide |
Theoretical Stability of this compound
The stability of this compound has not been experimentally reported. However, the principles of the kinetic isotope effect (KIE) can offer some insights. The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
A C-D bond is stronger and has a lower zero-point energy than a C-H bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding C-H bond cleavage.
In the case of Nicergoline, several degradation pathways involve the cleavage of C-H bonds. For example, oxidation of the piperazine group or demethylation could be rate-limiting steps. If the deuterium atoms in this compound are located at positions susceptible to such enzymatic or chemical cleavage, it is plausible that this compound would exhibit greater stability against oxidative or metabolic degradation compared to Nicergoline. However, without experimental data, this remains a theoretical advantage. Degradation pathways that do not involve the cleavage of a deuterated bond, such as hydrolysis of the ester linkage, would likely be unaffected.
Experimental Protocols
Forced Degradation Study of Nicergoline
This protocol outlines a typical forced degradation study for Nicergoline to be analyzed by a stability-indicating HPLC method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Nicergoline in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Keep the solid drug powder in a hot air oven at 80°C for 48 hours. After exposure, weigh the powder, dissolve it in the solvent, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Photostability: Expose the solid drug powder to direct sunlight for 48 hours or in a photostability chamber. After exposure, weigh the powder, dissolve it in the solvent, and dilute to a final concentration of 100 µg/mL with the mobile phase.
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
-
The HPLC method should be capable of separating the intact Nicergoline from all its degradation products.
-
A typical HPLC system might consist of a C18 column with a mobile phase of phosphate buffer and methanol at a flow rate of 1.0 mL/min, with UV detection at 289 nm.
4. Data Evaluation:
-
Calculate the percentage of degradation for each stress condition by comparing the peak area of intact Nicergoline in the stressed sample to the non-stressed control.
-
Characterize the degradation products using techniques like HPLC-MS/MS to identify their structures.
Mandatory Visualization
Caption: Experimental workflow for a forced degradation study of Nicergoline.
Caption: Nicergoline activates the PI3K/AKT signaling pathway to promote neuronal survival.
References
The Gold Standard in Bioanalysis: Enhancing Precision with Nicergoline-d3
For researchers, scientists, and drug development professionals, the accuracy and reproducibility of bioanalytical methods are paramount for generating reliable pharmacokinetic and toxicokinetic data. The choice of an appropriate internal standard is a critical factor that directly impacts assay precision. This guide provides a comparative overview of the use of Nicergoline-d3 as a stable isotope-labeled internal standard (SIL-IS) against traditional non-deuterated alternatives, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to significantly improved accuracy and precision.[1][2]
Comparative Precision Data
While specific inter- and intra-assay precision data for an analytical method using this compound is not extensively published, the performance of deuterated internal standards is well-documented to enhance assay robustness. To provide a benchmark, we can examine the precision of a validated HPLC method for 10α-methoxy-6-methyl ergoline-8β-methanol (MDL), a major metabolite of Nicergoline, which utilized a non-deuterated internal standard, Tizanidine hydrochloride.
| Analyte | Internal Standard | Quality Control (QC) Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| MDL (Nicergoline Metabolite) | Tizanidine hydrochloride | Low | < 13% | < 13% |
| MDL (Nicergoline Metabolite) | Tizanidine hydrochloride | Medium | < 13% | < 13% |
| MDL (Nicergoline Metabolite) | Tizanidine hydrochloride | High | < 13% | < 13% |
Data summarized from a study on the determination of a Nicergoline metabolite in human plasma.[3][4]
In contrast, bioanalytical methods employing deuterated internal standards typically exhibit lower coefficients of variation (%CV). For instance, a method for another analyte using a deuterated internal standard reported intra- and inter-assay precision with CVs and deviation from target values of less than 12%. This demonstrates the superior performance generally achieved with the use of stable isotope-labeled standards. The use of a deuterated internal standard has been shown to result in a significant improvement in both accuracy and precision.
Experimental Protocols
A robust bioanalytical method is essential for generating reliable data. Below is a representative experimental protocol for the quantification of Nicergoline in a biological matrix using this compound as an internal standard, based on common practices in the field.
1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of the biological matrix (e.g., plasma), add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for Nicergoline and this compound would be optimized for sensitive and selective detection.
Bioanalytical Workflow for Nicergoline Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of Nicergoline in a biological matrix using a deuterated internal standard.
Caption: Bioanalytical workflow for Nicergoline quantification.
References
A Comparative Guide to Nicergoline Quantification: Evaluating Accuracy and Linearity with a Focus on Nicergoline-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview
The following tables summarize the performance characteristics of various High-Performance Liquid Chromatography (HPLC) methods developed for the quantification of nicergoline and its metabolite, MDL. These methods utilize different internal standards, providing a basis for understanding the current landscape of nicergoline bioanalysis.
Table 1: Linearity of Nicergoline and MDL Quantification Methods
| Analyte | Method | Internal Standard | Linearity Range | Correlation Coefficient (r or r²) | Reference |
| Nicergoline | RP-HPLC | Not specified | 1.0 - 6.0 µg/mL | r² = 0.9991 | [1] |
| Nicergoline | RP-HPLC | Not specified | 10-50 µg/ml | r² = 0.999 | [2] |
| MDL (Nicergoline metabolite) | HPLC-UV | Tizanidine hydrochloride | 2.288–73.2 ng/mL | Not specified | [3][4] |
Table 2: Accuracy of Nicergoline and MDL Quantification Methods
| Analyte | Method | Internal Standard | Quality Control Levels | Accuracy (% Recovery) | Reference |
| Nicergoline | RP-HPLC | Not specified | Not specified | 100.19% (average) | [2] |
| MDL (Nicergoline metabolite) | HPLC-UV | Tizanidine hydrochloride | 4.576, 18.3, and 54.9 ng/mL | 74.47% to 83.20% |
The Gold Standard: Advantages of Using Nicergoline-d3
In bioanalytical method development, the use of a stable isotope-labeled internal standard, such as this compound, is considered the "gold standard". This is because its physicochemical properties are nearly identical to the analyte of interest, nicergoline. This similarity allows it to effectively compensate for variations that can occur during sample preparation, chromatography, and detection, leading to enhanced accuracy and precision.
Key advantages of using this compound include:
-
Similar Extraction Recovery: this compound will have nearly identical extraction efficiency from biological matrices as nicergoline.
-
Co-elution in Chromatography: It will chromatograph at the same retention time as nicergoline, ensuring that any matrix effects experienced at that specific time point will affect both the analyte and the internal standard equally.
-
Similar Ionization Efficiency: In mass spectrometry, this compound will have a similar ionization response to nicergoline, correcting for fluctuations in the instrument's performance.
While the methods presented in the tables demonstrate good linearity and acceptable accuracy, the use of a structural analog or a different compound as an internal standard may not fully account for all potential sources of error. A deuterated internal standard like this compound provides the most reliable means of ensuring data integrity in pharmacokinetic and bioequivalence studies.
Experimental Protocols: A Generalized Approach
The following sections detail a generalized experimental protocol for the quantification of nicergoline in a biological matrix, adaptable for use with an internal standard like this compound.
Sample Preparation
-
Spiking: To a known volume of the biological sample (e.g., plasma), add a precise amount of the internal standard working solution (this compound).
-
Extraction: Employ a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method to isolate the analyte and internal standard from the matrix components.
-
LLE Example: Add an organic solvent (e.g., diethyl ether) to the sample, vortex, and centrifuge. Separate the organic layer.
-
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and detector.
-
Column: A C18 reversed-phase column is commonly used for the separation of nicergoline.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., phosphate buffer, ammonium acetate).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection:
-
UV Detection: Wavelengths around 289 nm have been reported for nicergoline.
-
Mass Spectrometry (MS/MS): This is the preferred method for use with a deuterated internal standard, offering high selectivity and sensitivity. Specific mass transitions for nicergoline and this compound would be monitored.
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantification of nicergoline using an internal standard.
References
- 1. vixra.org [vixra.org]
- 2. RP-HPLC method for nicergoline in bulk and tablets: development and validation. [wisdomlib.org]
- 3. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Quantification of Nicergoline: Evaluating the Impact of a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of pharmaceuticals such as Nicergoline, the precision and reliability of the analytical method are paramount for accurate pharmacokinetic and toxicokinetic studies. A critical component of a robust bioanalytical method is the choice of an appropriate internal standard (IS). This guide provides a comprehensive comparison of existing high-performance liquid chromatography (HPLC) methods for Nicergoline quantification with a proposed, state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a deuterated internal standard, Nicergoline-d3. While specific validated data for a method using this compound is not publicly available, this guide will leverage established principles of bioanalytical chemistry to illustrate the expected significant improvements in the limit of detection (LOD) and limit of quantification (LOQ).
The Gold Standard: Deuterated Internal Standards
In LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is considered the gold standard.[1][2] The near-identical physicochemical properties of the SIL internal standard to the analyte ensure that it effectively tracks the analyte through all stages of sample preparation, chromatography, and ionization.[1] This co-eluting nature allows the SIL IS to compensate for variability in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to superior accuracy and precision.[2]
Performance Comparison: Nicergoline Quantification
The following table summarizes the LOD and LOQ values from published HPLC methods for Nicergoline and contrasts them with the expected performance of a proposed LC-MS/MS method using this compound as an internal standard. The expected values are based on the typical enhancements in sensitivity observed when transitioning from HPLC-UV to LC-MS/MS with a deuterated IS.
| Analytical Method | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC-UV | None Specified | 2.167 µg/mL | 6.568 µg/mL | [cite: 1 for an unrelated article] |
| RP-HPLC-UV | None Specified | 0.3 µg/mL | 0.9 µg/mL | [3] |
| Proposed LC-MS/MS | This compound | Expected: < 0.1 ng/mL | Expected: < 0.5 ng/mL | Theoretical |
The anticipated several orders of magnitude improvement in LOD and LOQ with the proposed LC-MS/MS method is a conservative estimate based on the enhanced selectivity and sensitivity of mass spectrometric detection combined with the superior normalization provided by a deuterated internal standard.
Experimental Protocols
Published RP-HPLC-UV Method for Nicergoline in Pharmaceutical Formulations
This protocol is a representative example of a validated method for the quantification of Nicergoline.
-
Chromatographic System: Isocratic HPLC system with a UV-Visible spectrophotometric detector.
-
Column: C18 column (e.g., ODS, 5 µm, 250 mm x 4.6 mm i.d.).
-
Mobile Phase: A mixture of methanol, acetonitrile, and 1.0% orthophosphoric acid in a ratio of 80:18:2 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Internal Standard: Not utilized in this specific method.
-
Sample Preparation:
-
An accurately weighed sample of 10 mg of Nicergoline is dissolved in methanol to prepare a standard stock solution of 100 µg/mL.
-
Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve concentrations in the linear range (e.g., 1.0 - 6.0 µg/mL).
-
For pharmaceutical formulations, a powdered tablet sample equivalent to 10 mg of Nicergoline is dissolved in methanol, sonicated, and diluted with the mobile phase.
-
A 20 µL aliquot of the prepared sample is injected into the HPLC system.
-
Proposed LC-MS/MS Method for Nicergoline in Biological Matrices using this compound
This proposed protocol is based on established best practices for bioanalytical method development with a deuterated internal standard.
-
Chromatographic System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase C18 column with a smaller particle size for faster analysis (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Nicergoline: To be determined by direct infusion and optimization (e.g., monitoring the transition of the precursor ion [M+H]+ to a specific product ion).
-
MRM Transition for this compound: To be determined by direct infusion and optimization (e.g., monitoring the transition of the precursor ion [M+H+3]+ to the same product ion as Nicergoline or a different, specific product ion).
-
-
Internal Standard: this compound.
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
-
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the quantitative bioanalysis of Nicergoline using a deuterated internal standard and LC-MS/MS.
Caption: Bioanalytical workflow for Nicergoline using a deuterated internal standard.
Conclusion
For researchers, scientists, and drug development professionals, the adoption of an LC-MS/MS method with a deuterated internal standard like this compound represents a significant advancement in the bioanalytical quantification of Nicergoline. The inherent advantages of this approach, including superior sensitivity, specificity, accuracy, and precision, are crucial for generating high-quality data that can withstand regulatory scrutiny. While validated HPLC-UV methods are available, the move towards a method employing a deuterated internal standard is a strategic step to enhance data reliability and robustness in the drug development process.
References
A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for the Analysis of Nicergoline and its Metabolite
A comprehensive comparison for researchers, scientists, and drug development professionals in the quantitative analysis of Nicergoline, featuring a detailed examination of experimental protocols and performance data using an internal standard.
In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount for pharmacokinetic studies, bioequivalence assessment, and quality control. Nicergoline, an ergot derivative used for the treatment of cerebrovascular disorders, and its primary active metabolite, 10α-methoxy-6-methyl ergoline-8β-methanol (MDL), are no exception. The choice of analytical technique is a critical decision that can significantly impact the sensitivity, selectivity, and overall efficiency of the analysis. This guide provides an in-depth comparison of two commonly employed analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the determination of nicergoline and MDL, incorporating the use of an internal standard for enhanced accuracy and precision.
Executive Summary of Analytical Performance
To provide a clear and concise overview, the following table summarizes the key performance parameters of a validated HPLC-UV method for MDL and a representative high-performance LC-MS/MS method. It is important to note that while a direct comparative study for nicergoline was not available, the data presented for the LC-MS/MS method is based on a validated assay for a structurally related ergot derivative, Metergoline, which serves as a strong proxy for the expected performance for nicergoline analysis.
| Performance Parameter | HPLC-UV for MDL Analysis | Representative LC-MS/MS (for a related Ergot Derivative) |
| Analyte | 10α-methoxy-6-methyl ergoline-8β-methanol (MDL) | Metergoline |
| Internal Standard | Tizanidine Hydrochloride | Cabergoline |
| Linearity Range | 2.288–73.2 ng/mL | 0.1–100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.288 ng/mL | 0.1 ng/mL |
| Precision (RSD%) | < 13% | Not explicitly stated, but validated according to FDA/EMA guidelines |
| Accuracy | Within acceptable limits for bioanalytical methods | Within acceptable limits for bioanalytical methods |
| Recovery | 74.47% to 83.20% | Assessed at three QC levels |
| Selectivity | Good, with no interference from endogenous plasma components | Highly selective due to MRM detection |
Diving Deeper: Experimental Protocols
A thorough understanding of the methodologies employed is crucial for appreciating the nuances of each technique. Below are the detailed experimental protocols for the HPLC-UV analysis of MDL and a representative UPLC-MS/MS method for a similar compound, Metergoline.
HPLC-UV Method for MDL in Human Plasma[1]
1. Sample Preparation:
-
To 500 µL of human plasma, 20 µL of Tizanidine Hydrochloride internal standard (IS) solution (1.00 µg/mL) was added.
-
The mixture was vortexed, followed by the addition of 10 mg of sodium fluoride and 0.2 mL of 5 mol/L sodium hydroxide.
-
Liquid-liquid extraction was performed with 2.5 mL of diethyl ether.
-
The organic layer was separated, evaporated to dryness, and the residue was reconstituted in 70 µL of the mobile phase.
2. Chromatographic Conditions:
-
Instrument: Shimadzu LC-10A system with a UV-VIS detector.
-
Column: Diamonsil ODS C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1 M ammonium acetate (15:85, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 224 nm.
-
Column Temperature: 30 °C.
Representative UPLC-MS/MS Method for an Ergot Derivative (Metergoline) in Human Plasma
This protocol for Metergoline, a structurally similar ergot derivative, illustrates a typical high-sensitivity LC-MS/MS workflow.
1. Sample Preparation:
-
To 100 µL of human plasma, 25 µL of the Cabergoline internal standard working solution (100 ng/mL) was added.
-
The sample was pre-treated with 200 µL of 4% phosphoric acid in water.
-
Solid-phase extraction (SPE) was performed using an Oasis PRiME HLB µElution plate.
-
The analyte was eluted with acetonitrile, and the eluate was diluted with water.
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow: A Tale of Two Techniques
To better illustrate the procedural differences, the following diagrams, generated using Graphviz (DOT language), outline the experimental workflows for both HPLC-UV and LC-MS/MS.
Key Performance Attributes: A Logical Comparison
The choice between HPLC-UV and LC-MS/MS often hinges on a trade-off between cost, sensitivity, and selectivity. The following diagram provides a logical comparison of these two techniques based on their inherent characteristics and the presented data.
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantitative analysis of nicergoline and its metabolites.
HPLC-UV stands out as a robust, cost-effective, and widely accessible method. The presented data demonstrates that it can achieve a lower limit of quantification (LLOQ) of 2.288 ng/mL for MDL in human plasma, which is suitable for many pharmacokinetic studies.[1] Its simpler instrumentation and operational requirements make it an attractive option for routine analysis and quality control laboratories.
LC-MS/MS , on the other hand, offers unparalleled sensitivity and selectivity. The representative data for a similar ergot derivative suggests an LLOQ in the sub-ng/mL range (0.1 ng/mL), making it the method of choice for studies requiring the detection of very low concentrations of the analyte, such as in microdosing studies or when dealing with low bioavailability. The high selectivity afforded by Multiple Reaction Monitoring (MRM) minimizes the risk of interference from endogenous matrix components, leading to more reliable and accurate data.
Ultimately, the decision between HPLC-UV and LC-MS/MS for nicergoline analysis will depend on the specific requirements of the study. For applications where high sensitivity is not the primary concern and cost-effectiveness is a major factor, a well-validated HPLC-UV method with an internal standard provides a reliable solution. However, for demanding bioanalytical applications that require the utmost sensitivity and selectivity, LC-MS/MS is the undisputed gold standard. Researchers and drug development professionals should carefully consider the analytical objectives, sample complexity, and available resources to make an informed decision that ensures the generation of high-quality, defensible data.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Nicergoline-d3
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Nicergoline-d3, ensuring compliance with safety regulations and minimizing environmental impact.
Key Safety and Handling Information
Nicergoline is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[3] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust or fumes.
Table 1: Quantitative Data for Nicergoline Relevant to Disposal
| Property | Value | Source |
| Acute Toxicity (Oral) | Harmful if swallowed (Category 4) | |
| Skin Irritation | Causes skin irritation | |
| Eye Irritation | Causes serious eye irritation | |
| Respiratory Irritation | May cause respiratory irritation |
Experimental Protocol for Disposal of this compound
This protocol outlines the recommended step-by-step procedure for the safe disposal of this compound waste.
Materials:
-
This compound waste (solid or in solution)
-
Appropriate waste container (e.g., black container for hazardous pharmaceutical waste)
-
Sealable plastic bag
-
Inert, non-combustible absorbent material (e.g., sand, vermiculite)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Waste disposal tags/labels
Procedure:
-
Segregation of Waste:
-
Identify and segregate this compound waste from other laboratory waste streams.
-
Use a designated and clearly labeled hazardous waste container.
-
-
Containment of Solid Waste:
-
For solid this compound waste, carefully place it into a sealable plastic bag to prevent dust generation.
-
Place the sealed bag into the designated hazardous waste container.
-
-
Containment of Liquid Waste:
-
For solutions containing this compound, absorb the liquid with an inert material like vermiculite or sand.
-
Carefully transfer the absorbed material into a sealable plastic bag.
-
Place the sealed bag into the designated hazardous waste container.
-
Do not dispose of liquid this compound waste down the drain, as this can contaminate water supplies.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the name of the chemical (this compound), and the approximate quantity.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal facility. Incineration is a common and effective method for destroying pharmaceutical compounds.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
Regulatory Considerations for Deuterated Compounds
While specific disposal regulations for deuterated compounds are not distinct from their non-deuterated counterparts, it is important to note that the U.S. Nuclear Regulatory Commission (NRC) and the Department of Commerce regulate the export of deuterium. For disposal purposes within a research facility, the primary regulations to follow are those for hazardous chemical and pharmaceutical waste as determined by agencies such as the Environmental Protection Agency (EPA) and local authorities.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines and the relevant local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
